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[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine Documentation Hub

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  • Product: [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
  • CAS: 176032-36-3

Core Science & Biosynthesis

Foundational

Strategic Synthesis & Pharmacophore Profiling: 3-(2-(pyridin-3-yl)thiazol-4-yl)aniline

Executive Summary: The "Privileged" Bi-Heteroaryl Scaffold In the landscape of modern drug discovery, the 3-(2-(pyridin-3-yl)thiazol-4-yl)aniline structure represents a "privileged scaffold"—a molecular framework capable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Bi-Heteroaryl Scaffold

In the landscape of modern drug discovery, the 3-(2-(pyridin-3-yl)thiazol-4-yl)aniline structure represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This specific architecture combines three distinct pharmacophoric elements:

  • The Thiazole Core: A bioisostere of the imidazole ring, providing rigid geometry and specific pi-stacking capabilities.

  • The 2-(Pyridin-3-yl) Moiety: A critical hydrogen bond acceptor, often utilized to interact with the "hinge region" of kinase ATP-binding pockets (e.g., p38 MAPK, CDK).

  • The 4-(3-Aminophenyl) Tail: A solvent-exposed "handle" that offers hydrogen bond donor capacity and a vector for further chemical derivatization (e.g., urea formation for kinase selectivity or linker attachment for PROTACs).

This guide details the retrosynthetic logic, optimized bench protocols, and structural validation required to synthesize this compound with high purity.

Structural Anatomy & Pharmacophore Mapping

To understand the synthetic necessity, we must first visualize the electronic environment. The molecule is designed to span the ATP-binding cleft of protein kinases.

PharmacophoreMap Pyridine Pyridine-3-yl (H-Bond Acceptor) Thiazole Thiazole Core (Rigid Spacer / Pi-Stacking) Pyridine->Thiazole C2-C3' Bond Target Kinase Hinge Region (Met/Glu/Leu residues) Pyridine->Target Interaction Aniline 3-Aminophenyl (H-Bond Donor / Deriv. Handle) Thiazole->Aniline C4-C1'' Bond Aniline->Target Interaction

Figure 1: Pharmacophore map highlighting the tripartite structure. The central thiazole acts as a scaffold orienting the pyridine acceptor and aniline donor.

Retrosynthetic Analysis

The most robust route to 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This convergent approach avoids the use of expensive palladium catalysts required for cross-coupling (e.g., Suzuki-Miyaura) in the initial ring formation.

Strategic Disconnect:

  • Bond Broken: The C-N and C-S bonds of the thiazole ring.

  • Precursors: Pyridine-3-carbothioamide (Thionicotinamide) and a substituted

    
    -bromoacetophenone.
    
  • Protection Strategy: Since the free aniline is susceptible to alkylation by the

    
    -bromoketone, we utilize a nitro  precursor (3-nitro-phenacyl bromide) and perform a late-stage reduction.
    

Retrosynthesis Target Target: 3-(2-(pyridin-3-yl)thiazol-4-yl)aniline NitroInter Intermediate: 3-(2-(pyridin-3-yl)thiazol-4-yl)-nitrobenzene Target->NitroInter Reduction (Fe/NH4Cl) Thioamide Precursor A: Pyridine-3-carbothioamide NitroInter->Thioamide Hantzsch Condensation Bromoketone Precursor B: 2-Bromo-1-(3-nitrophenyl)ethan-1-one NitroInter->Bromoketone EtOH, Reflux

Figure 2: Retrosynthetic pathway utilizing the nitro-precursor strategy to prevent side reactions.

Experimental Protocols

Phase A: Hantzsch Cyclization

Objective: Synthesis of 3-(2-(pyridin-3-yl)thiazol-4-yl)nitrobenzene.

Reagents:

  • Pyridine-3-carbothioamide (1.0 eq)

  • 2-Bromo-1-(3-nitrophenyl)ethan-1-one (1.05 eq)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Pyridine-3-carbothioamide (10 mmol, 1.38 g) in 20 mL of absolute ethanol.

  • Addition: Add 2-Bromo-1-(3-nitrophenyl)ethan-1-one (10.5 mmol, 2.56 g) portion-wise at room temperature. Note: The reaction is exothermic; observe for initial precipitation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The thioamide spot should disappear.
    
  • Workup: Cool the reaction to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Pour the mixture into 100 mL of saturated aqueous

    
    . Stir vigorously for 30 minutes to liberate the free base.
    
  • Isolation: Filter the resulting yellow solid. Wash with water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     overnight.
    
    • Expected Yield: 75-85%

    • Checkpoint:

      
       should show a characteristic singlet at 
      
      
      
      ppm (Thiazole C5-H).
Phase B: Selective Reduction (Bechamp Conditions)

Objective: Reduction of the nitro group to the target aniline without hydrogenating the thiazole/pyridine rings.

Reagents:

  • Nitro-intermediate (from Phase A)

  • Iron Powder (Fe, 5.0 eq)

  • Ammonium Chloride (

    
    , 0.5 eq)
    
  • Solvent: Ethanol / Water (4:1)

Protocol:

  • Suspension: Suspend the nitro-intermediate (5 mmol) in 40 mL Ethanol and 10 mL Water.

  • Activation: Add

    
     (2.5 mmol) and Iron powder (25 mmol).
    
  • Reflux: Heat to vigorous reflux (

    
    ) for 2-3 hours.
    
    • Mechanism:[1] The reaction proceeds via electron transfer from Fe surface. The slightly acidic

      
       activates the iron surface.
      
  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    . If necessary, purify via flash column chromatography (DCM/MeOH 95:5).
    

Physicochemical Profile & Validation Data

For drug development applications, the following physicochemical parameters are critical for determining "drug-likeness" (Lipinski's Rule of 5).

ParameterValue (Predicted)Relevance
Molecular Formula

Core composition
Molecular Weight 253.32 g/mol Ideal for fragment-based design (<300)
cLogP ~2.8 - 3.1Good membrane permeability
TPSA ~65

High oral bioavailability potential
H-Bond Donors 1 (Aniline

)
Interaction with kinase hinge
H-Bond Acceptors 4 (Pyridine N, Thiazole N, Aniline N)Versatile binding modes

Analytical Validation (Self-Check):

  • 
      Look for the disappearance of the broad singlet (
    
    
    
    ) upon
    
    
    shake. The aniline protons typically appear at
    
    
    4.5-5.5 ppm.
  • Mass Spectrometry: ESI(+)

    
    .
    

References

  • Hantzsch Thiazole Synthesis Mechanism & Utility

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Kinase Inhibitor Scaffolds (2-Aminothiazole vs Bi-arylthiazole)

    • Title: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.[2]

    • Source: Journal of Medicinal Chemistry (2016).[2][3]

    • URL:[Link]

  • Synthesis of Pyridyl-Thiazole Derivatives

    • Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
    • Source: PMC (NIH).
    • URL:[Link]

  • Iron-Ammonium Chloride Reduction Protocol

    • Title: Selective reduction of nitro compounds to amines.
    • Source: SynArchive.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Novel Thiazole-Pyridine Hybrid Scaffolds for Drug Discovery

Foreword: The Strategic Convergence of Privileged Scaffolds In the landscape of medicinal chemistry, the thiazole and pyridine rings stand as "privileged structures," consistently appearing in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazole and pyridine rings stand as "privileged structures," consistently appearing in a multitude of biologically active compounds and approved drugs.[1][2] The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, offers a stable and versatile framework capable of diverse interactions with biological targets.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] Similarly, the pyridine ring, a six-membered aromatic heterocycle, is a cornerstone in numerous natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.[6][7]

The strategic hybridization of these two pharmacophores into a single molecular entity is a compelling approach in modern drug discovery. This guide provides a comprehensive technical overview of the design, synthesis, and biological evaluation of novel thiazole-pyridine hybrid scaffolds, offering insights for researchers and drug development professionals.

I. Synthetic Strategies: Constructing the Hybrid Core

The creation of thiazole-pyridine hybrids typically involves multi-step synthetic pathways. A common and effective approach is the Hantzsch thiazole synthesis and its modifications, which allows for the versatile introduction of various substituents on the thiazole ring.[6]

A representative synthetic workflow often begins with the preparation of a key intermediate, a thiourea derivative bearing a pyridine moiety. This intermediate then undergoes cyclocondensation with an α-halocarbonyl compound to form the desired thiazole-pyridine scaffold.

Experimental Protocol: Synthesis of a Representative Thiazole-Pyridine Hybrid

This protocol outlines a generalized procedure based on methodologies reported in the literature for the synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone.[8]

Step 1: Synthesis of 1-(pyridin-2-yl)thiourea

  • To a solution of 2-aminopyridine in a suitable solvent (e.g., ethanol), an equimolar amount of ammonium thiocyanate is added.

  • The reaction mixture is heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield 1-(pyridin-2-yl)thiourea.

Step 2: Cyclocondensation to form the Thiazole-Pyridine Hybrid

  • 1-(pyridin-2-yl)thiourea is dissolved in a suitable solvent such as acetic acid.[8]

  • An equimolar amount of 3-chloro-2,4-pentanedione (an α-haloketone) and a catalytic amount of sodium acetate are added to the solution.[8]

  • The mixture is heated under reflux for several hours.[8]

  • After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the target compound, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone.[8]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 2-Aminopyridine 2-Aminopyridine Pyridin-2-yl-thiourea Pyridin-2-yl-thiourea 2-Aminopyridine->Pyridin-2-yl-thiourea Ammonium_Thiocyanate Ammonium_Thiocyanate Ammonium_Thiocyanate->Pyridin-2-yl-thiourea alpha-Haloketone alpha-Haloketone Thiazole-Pyridine_Hybrid Thiazole-Pyridine_Hybrid alpha-Haloketone->Thiazole-Pyridine_Hybrid Pyridin-2-yl-thiourea->Thiazole-Pyridine_Hybrid

Caption: Generalized synthetic workflow for thiazole-pyridine hybrids.

II. Biological Applications and Mechanisms of Action

Thiazole-pyridine hybrids have emerged as promising candidates in several therapeutic areas, most notably in oncology and infectious diseases.

A. Anticancer Activity

A significant body of research highlights the potent anticancer activity of thiazole-pyridine scaffolds against a range of human cancer cell lines.[9][10] These compounds have been shown to induce cytotoxicity and apoptosis, often with greater efficacy than standard chemotherapeutic agents.[11]

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Leukemia)0.57[9]
Compound 4 SK-OV-3 (Ovarian)7.87[8]
Hybrid 7 MCF-7 (Breast)5.36[6]
Hybrid 10 HepG2 (Liver)8.76[6]
Compound 2f A549 (Lung)> Cisplatin[11]

Mechanism of Action: Induction of Genetic Instability

One of the proposed mechanisms for the anticancer activity of certain thiazole-pyridine derivatives is the induction of genetic instability in tumor cells.[8][9] Studies have shown that these compounds can interact with DNA and cause morphological changes in the cell nucleus, leading to mitotic catastrophe and cell death.[8] This effect may be linked to the inhibition of key DNA repair enzymes like PARP1.[9][10]

G Thiazole-Pyridine_Hybrid Thiazole-Pyridine_Hybrid DNA_Damage DNA_Damage Thiazole-Pyridine_Hybrid->DNA_Damage PARP1_Inhibition PARP1_Inhibition Thiazole-Pyridine_Hybrid->PARP1_Inhibition Genetic_Instability Genetic_Instability DNA_Damage->Genetic_Instability PARP1_Inhibition->Genetic_Instability Mitotic_Catastrophe Mitotic_Catastrophe Genetic_Instability->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Proposed mechanism of anticancer action.

B. Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Thiazole-pyridine hybrids have demonstrated promising activity against various pathogenic microbes.[12][13]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 13a S. aureus46.9-93.7[13]
Compound 13a C. albicans5.8-7.8[13]
Compound 56 P. aeruginosa8-16[12]
Compound 59 P. aeruginosa15.625-31.25[12]

Mechanism of Action: DNA Gyrase Inhibition

A key target for antibacterial agents is DNA gyrase, an enzyme essential for bacterial DNA replication. In silico molecular docking studies have suggested that thiazole-pyridine derivatives can bind to the active site of DNA gyrase, inhibiting its function and leading to bacterial cell death.[13][14]

G Thiazole-Pyridine_Hybrid Thiazole-Pyridine_Hybrid DNA_Gyrase DNA_Gyrase Thiazole-Pyridine_Hybrid->DNA_Gyrase Binds to active site DNA_Replication_Blocked DNA_Replication_Blocked DNA_Gyrase->DNA_Replication_Blocked Inhibition Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Blocked->Bacterial_Cell_Death

Caption: Inhibition of DNA gyrase by thiazole-pyridine hybrids.

III. Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole-pyridine hybrids is significantly influenced by the nature and position of substituents on both the thiazole and pyridine rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.[12][15]

  • Substitution on the Thiazole Ring: The introduction of different groups at various positions of the thiazole ring can modulate the compound's activity. For instance, certain substitutions at the 4-position of the thiazole ring have been shown to enhance antifungal and antituberculosis activities.[16]

  • Substitution on the Pyridine Ring: The electronic properties of substituents on the pyridine ring play a vital role. Electron-withdrawing groups, such as chlorine, attached to the pyridine ring have been correlated with improved anti-breast cancer efficacy.[17]

  • Linker Moiety: The nature of the linker connecting the thiazole and pyridine moieties can also impact the overall biological profile of the hybrid molecule.

G cluster_thiazole Thiazole Substituents cluster_pyridine Pyridine Substituents Thiazole-Pyridine_Core Thiazole-Pyridine_Core Biological_Activity Biological_Activity Thiazole-Pyridine_Core->Biological_Activity Modulates Position_4_Sub Position 4 (e.g., p-bromophenyl) Position_4_Sub->Thiazole-Pyridine_Core Electron_Withdrawing Electron-Withdrawing Group (e.g., Cl) Electron_Withdrawing->Thiazole-Pyridine_Core

Caption: Key SAR points for thiazole-pyridine hybrids.

IV. Conclusion and Future Perspectives

Thiazole-pyridine hybrid scaffolds represent a highly promising area for the discovery of new therapeutic agents. Their versatile synthesis and the ability to fine-tune their biological activity through structural modifications make them attractive candidates for addressing unmet medical needs in cancer and infectious diseases.

Future research in this field should focus on:

  • Optimization of Lead Compounds: Further derivatization of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • Elucidation of Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways affected by these hybrids.

  • Exploration of New Therapeutic Areas: Investigating the potential of thiazole-pyridine hybrids for other diseases, such as inflammatory disorders and neurodegenerative diseases.[18][19]

The continued exploration of these fascinating hybrid molecules holds great promise for the development of the next generation of innovative medicines.

V. References

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]

  • Geronikaki, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1459. [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate. [Link]

  • Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(23), 7349. [Link]

  • Gomma, A. M., et al. (2022). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. RSC Advances, 12(45), 29283-29294. [Link]

  • Mohamed, S. K., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102983. [Link]

  • Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25337-25351. [Link]

  • Al-Ostath, A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Kumar, A., et al. (2017). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 6(5), 1-5. [Link]

  • Gomha, S. M., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 26(16), 4991. [Link]

  • Various Authors. (2021). Thiazole based hybrid compounds with diverse biological activity. ResearchGate. [Link]

  • Shrimandilkar, S., et al. (2025). Design and synthesis of new pyridine-thiazole hybrids as potential antibacterial agents: Spectral, antimicrobial, and in silico molecular docking studies. Journal of Molecular Structure, 1340, 142612. [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25337-25351. [Link]

  • Kamat, V., et al. (2020). Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2025). Design, synthesis, and functional evaluation of thiazole-linked pyridine derivatives for targeted lung cancer therapy. ResearchGate. [Link]

  • Shaik, A. B., et al. (2024). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Heliyon, 10(8), e29390. [Link]

  • Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. [Link]

  • Sharma, S., et al. (2025). Synthesis and Biomedical Profile of Thiazole Derivatives & Hybrids. Chemistry Research Journal, 10(2), 66-86. [Link]

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2843-2862. [Link]

  • Ullah, F., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6610. [Link]

  • Abdel-Gawad, M. A., et al. (2022). New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition. Archiv der Pharmazie, 355(6), e2200024. [Link]

  • Various Authors. (2020). Recent advances of thiazole hybrids in biological applications. Medicinal Chemistry Research, 29(10), 1735-1755. [Link]

  • Kasetti, B., et al. (2021). Structure–activity relationship (SAR) of thiazole–chalcone hybrids and structures of most potent antitubercular and antiproliferative compounds. ResearchGate. [Link]

  • Geronikaki, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1459. [Link]

  • Various Authors. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Various Authors. (2026). Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry. Future Medicinal Chemistry. [Link]

Sources

Foundational

patent landscape for pyridin-3-yl-1,3-thiazol-4-yl amine derivatives

Topic: Patent Landscape for Pyridin-3-yl-1,3-thiazol-4-yl Amine Derivatives Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Guide to Scaffold Architecture, The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Patent Landscape for Pyridin-3-yl-1,3-thiazol-4-yl Amine Derivatives Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Scaffold Architecture, Therapeutic Targets, and Intellectual Property

Executive Summary

The pyridin-3-yl-1,3-thiazol-4-yl amine scaffold represents a privileged structural motif in medicinal chemistry, particularly within the domain of kinase inhibitors and, more recently, immunomodulators. This guide analyzes the patent landscape surrounding this chemical architecture, distinguishing between the two primary isomeric forms that dominate the intellectual property (IP) space:

  • 4-(Pyridin-3-yl)thiazol-2-amine: The most prevalent isomer, serving as the core for numerous ATP-competitive kinase inhibitors (e.g., CDK, VEGFR, p38 MAP kinase).

  • N-(Pyridin-3-yl)thiazol-4-amine: A less common but emerging linker motif found in specialized applications like Aryl Hydrocarbon Receptor (AHR) modulation.

This analysis reveals a shift from broad-spectrum kinase inhibition (2000–2015) to highly selective targeted therapies and agrochemical applications (2016–Present).

Chemical Architecture & Scaffold Analysis

The "pyridin-3-yl-1,3-thiazol-4-yl amine" descriptor encompasses a class of hybrid heterocycles. In patent literature, the precise connectivity defines the biological activity and IP freedom-to-operate.

The Dominant Isomer: 4-(Pyridin-3-yl)thiazol-2-amine

This structure features a thiazole ring substituted at the 4-position with a 3-pyridyl group and at the 2-position with an amine. This arrangement mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.

  • Key Substituents:

    • R1 (Amine Nitrogen): Typically an aryl or heteroaryl amide/urea to access the hydrophobic back pocket of the kinase.

    • R2 (Pyridyl Ring): Often unsubstituted or fluorinated to modulate metabolic stability and basicity.

The Linker Isomer: N-(Pyridin-3-yl)thiazol-4-amine

Here, the amine nitrogen acts as a bridge between the 3-position of the pyridine and the 4-position of the thiazole. This scaffold is synthetically more challenging and less represented in the "blockbuster" kinase inhibitor space but appears in recent niche filings.

Structural Visualization

The following diagram illustrates the chemical space and connectivity logic derived from the patent analysis.

Scaffold_Architecture Scaffold Pyridin-3-yl-1,3-thiazol-4-yl Amine Scaffold TypeA Isomer A: 4-(Pyridin-3-yl)thiazol-2-amine (Dominant Kinase Core) Scaffold->TypeA TypeB Isomer B: N-(Pyridin-3-yl)thiazol-4-amine (Linker Variant) Scaffold->TypeB HingeBind Hinge Binder (ATP Site) TypeA->HingeBind Thiazole N3 / Amine NH PocketBind Hydrophobic Pocket Access TypeA->PocketBind N-Substituents Ex_TAK715 Example: TAK-715 (p38 MAP Kinase) TypeA->Ex_TAK715 Ex_CDK Example: CDK2 Inhibitors (WO2015162456) TypeA->Ex_CDK AHR_Act AHR Agonism TypeB->AHR_Act Recent IP (2021+)

Caption: Classification of pyridin-3-yl-1,3-thiazol-4-yl amine scaffolds by connectivity and biological function.

Therapeutic Targets & Mechanism of Action

The biological utility of this scaffold is heavily concentrated in oncology and inflammation.

Primary Target: Protein Kinases (CDK, p38, VEGFR)

The 2-amino-4-(3-pyridyl)thiazole motif is a "privileged structure" for kinase inhibition.

  • Mechanism: The thiazole nitrogen and the exocyclic amine form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met residue). The 3-pyridyl group often projects into the solvent-exposed region or interacts with the "gatekeeper" residue.

  • Key Patent: WO2015162456 describes amino pyridine derivatives as PI3K inhibitors, utilizing the thiazole as a critical spacer [1].

  • Key Patent: US-9198426 (Bayer) demonstrates the scaffold's versatility, extending into agrochemicals (fungicides) by targeting similar fungal kinase pathways [2].

Emerging Target: Aryl Hydrocarbon Receptor (AHR)

Recent filings (e.g., WO2021127301 ) identify 4-(pyridin-3-yl)-N-(phenyl)thiazol-2-amine derivatives as AHR agonists.

  • Significance: AHR modulation is a novel approach for treating autoimmune diseases (e.g., psoriasis, RA) and cancer by regulating T-cell differentiation (Th17/Treg balance) [3].

Target Network Diagram

Target_Network Core Thiazole-Pyridine Scaffold CDK2 CDK2 (Cell Cycle) Core->CDK2 Antiproliferative p38 p38 MAPK (Inflammation) Core->p38 RA Treatment VEGFR VEGFR (Angiogenesis) Core->VEGFR KDR Inhibition AHR AHR (Immunology) Core->AHR Agonist (Novel) PI3K PI3K (Signaling) Core->PI3K Dual Inhibitor

Caption: Network of biological targets modulated by the thiazole-pyridine amine scaffold.

Synthesis & Manufacturing Methodologies

The synthesis of these derivatives is well-established, contributing to their popularity in library generation for high-throughput screening.

The Hantzsch Thiazole Synthesis (Primary Route)

The most robust method for generating the 4-(pyridin-3-yl)thiazol-2-amine core involves the condensation of an alpha-haloketone with a thiourea.

Protocol:

  • Precursor Preparation: Bromination of 3-acetylpyridine using bromine (

    
    ) or phenyltrimethylammonium tribromide (PTAB) in acetic acid or HBr to yield 3-(2-bromoacetyl)pyridine .
    
  • Cyclization: The bromoacetyl pyridine is refluxed with a substituted thiourea (or thiosemicarbazide) in ethanol or dioxane.

  • Workup: The hydrobromide salt precipitates upon cooling. Neutralization with aqueous ammonia or

    
     yields the free base.
    

Causality: The choice of ethanol as a solvent is critical; it is polar enough to dissolve the reactants but allows the HBr salt of the product to crystallize out, driving the equilibrium forward.

Synthesis Workflow Diagram

Synthesis_Workflow Step1 Start: 3-Acetylpyridine Step2 Bromination (Br2/AcOH or PTAB) Step1->Step2 Step3 Intermediate: 3-(2-bromoacetyl)pyridine Step2->Step3 Step4 Cyclization (+ Thiourea/Thioamide) Step3->Step4 Step5 Product: 4-(Pyridin-3-yl)thiazol-2-amine HBr Step4->Step5 Step6 Free Base Generation (aq. NH3) Step5->Step6

Caption: Step-by-step Hantzsch synthesis workflow for the core scaffold.

Patent Landscape Analysis

Key Assignees & Market Players

The landscape is fragmented, with no single monopoly, indicating a "crowded but open" field for specific modifications.

AssigneeFocus AreaKey Patent FamilyStatus
Bayer AG Agrochemicals (Fungicides)US-9198426Granted
Takeda Pharma Inflammation (p38 MAPK)US-7115746 (TAK-715)Expired/Mature
Bristol-Myers Squibb Oncology (Kinase Inhibitors)Various (Dasatinib analogs)Active
Academic Inst. Novel Targets (AHR, PI3K)WO2021127301Pending/Active
Strategic "White Space"
  • Linker Modifications: The vast majority of patents cover the 2-amine position. The 4-amine position (Type B isomer) is significantly less crowded, offering opportunities for novel IP generation, particularly for targets requiring different vector orientations like AHR.

  • Hybridization: Combining this scaffold with E3 ligase recruiters (e.g., Cereblon ligands) to create PROTACs (Proteolysis Targeting Chimeras) is a high-potential, low-competition area.

References

  • WO2015162456A1 : Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors.[1] Google Patents.[2] Available at:

  • US9198426B2 : Use of 5-pyridin-4-yl-1,3-thiazoles for controlling phytopathogenic fungi.[2] Google Patents.[2] Available at:

  • WO2021127301A1 : 4-phenyl-n-(phenyl)thiazol-2-amine derivatives and related compounds as aryl hydrocarbon receptor (ahr) agonists. Google Patents.[2] Available at:

  • US20040224984A1 : Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors. Google Patents.[2] Available at:

Sources

Protocols & Analytical Methods

Method

solubility of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine in DMSO and methanol

Application Note: Solubility & Handling Protocol for [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine Executive Summary & Chemical Context This guide details the solubility profile and handling protocols for [3-(2-Pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility & Handling Protocol for [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

Executive Summary & Chemical Context

This guide details the solubility profile and handling protocols for [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (hereafter referred to as 3-PTP-Amine ). This compound belongs to the class of biaryl-thiazoles , a scaffold frequently utilized in kinase inhibitors (e.g., DYRK1A, CDK) and hedgehog signaling pathway modulators.

Structurally, 3-PTP-Amine features a central 1,3-thiazole ring flanked by a pyridine ring (position 2) and a meta-substituted aniline (position 4). This heteroaromatic architecture dictates its physicochemical behavior:

  • Lipophilicity: Moderate to High (Predicted LogP ~2.5–3.5).

  • pKa: The pyridine nitrogen (~5.2) and aniline nitrogen (~4.6) allow for protonation in acidic media, significantly altering solubility.

  • Crystallinity: High lattice energy typical of planar heteroaromatics often leads to slow dissolution kinetics, necessitating rigorous vortexing or sonication.

Critical Directive: For biological assays, DMSO (Dimethyl Sulfoxide) is the mandatory primary solvent for stock solutions. Methanol is suitable for intermediate dilutions or chemical synthesis but is too volatile for long-term storage of quantitative standards.

Solubility Profile & Solvent Selection

The following data represents the functional solubility limits typically observed for this class of aminophenyl-thiazole-pyridines.

SolventSolubility RatingEstimated Max Conc.ApplicationLimitations
DMSO Excellent > 50 mM (~12 mg/mL)Primary Stock Hygroscopic; freezes at 19°C.
Methanol Good 10–25 mM (~2–6 mg/mL)Intermediate DilutionVolatile; evaporation alters concentration.
Ethanol Moderate5–10 mMAlternative DilutionLower solubility than MeOH.
Water (pH 7) Poor < 100 µMAssay BufferHigh Risk of Precipitation.
0.1 M HCl Good> 10 mMAcidic StockProtonation of pyridine/amine solubilizes compound.

Note: "Estimated Max Conc." refers to thermodynamic solubility. Kinetic solubility (speed of dissolution) may be slower. Always sonicate to ensure complete dissolution.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration (e.g., 10 mM or 50 mM) Master Stock for long-term storage.

Materials:

  • [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine (Solid)

  • Anhydrous DMSO (≥99.9%, molecular biology grade)

  • Amber glass vials (borosilicate) with PTFE-lined caps

  • Ultrasonic bath

Procedure:

  • Gravimetric Measurement: Weigh the solid compound directly into the amber vial. Record the exact mass (e.g., 5.0 mg).

    • Why? Transferring solid after weighing leads to loss. Weighing in the storage vial ensures 100% recovery.

  • Volume Calculation: Calculate the required DMSO volume to achieve the target concentration (e.g., 10 mM).

    
    
    (MW of C14H11N3S ≈ 253.32  g/mol )
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

  • Dissolution (Critical Step):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or "shimmering" indicates undissolved micro-crystals.

  • Aliquoting & Storage:

    • Divide the Master Stock into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (liquid/frozen state depends on freezer temp; DMSO freezes at 19°C).

    • Shelf Life: >6 months if kept dry and dark.

Protocol B: Aqueous Dilution (The "Crash-Out" Prevention)

Objective: Dilute the DMSO stock into aqueous assay buffer (e.g., PBS, cell culture media) without precipitating the compound.

Mechanism: When a hydrophobic compound in DMSO is added to water, the local concentration at the injection site momentarily exceeds solubility, causing "crashing out" (precipitation).

Workflow:

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Dilute the Master Stock (e.g., 10 mM) 1:10 in Methanol or DMSO to create a 1 mM Working Stock.

    • Why? Lower concentration stocks disperse more rapidly in water.

  • Stepwise Addition:

    • Place the aqueous buffer in a tube and vortex gently.

    • Slowly pipette the Working Stock into the center of the vortexing buffer.

    • Do not add buffer to the DMSO stock (this creates a high-concentration interface).

  • Final Concentration Check: Ensure the final DMSO concentration in the assay is < 0.5% (v/v) to avoid solvent toxicity in biological systems.

Protocol C: Solubility Limit Determination (Self-Validation)

Since solubility can vary by batch and crystal form (polymorphs), researchers should validate the solubility limit in their specific assay buffer.

Method: Kinetic Solubility via Light Scattering (Tyndall Effect)

  • Prepare Buffer: Aliquot 198 µL of your specific assay buffer (e.g., PBS pH 7.4) into a clear 96-well plate or microcentrifuge tubes.

  • Titration: Add 2 µL of the DMSO Master Stock (at varying concentrations: 1, 5, 10, 20, 50 mM) to separate buffer aliquots.

  • Incubation: Shake/vortex for 1 hour at Room Temperature.

  • Readout:

    • Visual: Shine a laser pointer (or bright focused light) through the solution. If the beam path is visible (Tyndall effect), precipitation has occurred.

    • UV-Vis: Measure Absorbance at 600 nm (OD600). An increase in OD600 > 0.05 indicates precipitation (turbidity).

Visualization of Workflows

Figure 1: Solvation and Dilution Logic

This diagram illustrates the critical decision points for handling 3-PTP-Amine, emphasizing the prevention of precipitation.

SolubilityWorkflow Solid Solid Compound (3-PTP-Amine) DMSO_Stock Master Stock (DMSO) 10-50 mM (Store at -20°C) Solid->DMSO_Stock Dissolve & Sonicate MeOH_Sub Intermediate Stock (MeOH) 1 mM (Fresh Prep) DMSO_Stock->MeOH_Sub 1:10 - 1:50 Dilution Buffer Aqueous Assay Buffer (PBS / Media) DMSO_Stock->Buffer Direct Addition (High Risk) MeOH_Sub->Buffer Stepwise Addition (Low Risk) Assay Biological Assay (<1% DMSO) Buffer->Assay Final Conc reached Precip PRECIPITATION RISK (Turbidity) Buffer->Precip If Conc > Solubility Limit

Caption: Workflow for preparing and diluting 3-PTP-Amine stocks. Green path indicates the optimal strategy for aqueous dilution.

Figure 2: pH-Dependent Solubility Mechanism

Understanding the protonation states helps in troubleshooting solubility issues.

PH_Solubility Acid Acidic pH (< 4.0) High Solubility Mech_Acid Protonated Pyridine (N+) Protonated Aniline (NH3+) (Ionic Species) Acid->Mech_Acid  Forms Salts Neutral Neutral pH (7.0-7.4) Low Solubility Mech_Neut Neutral Species (Hydrophobic Aggregation) Neutral->Mech_Neut  Dominant Form Basic Basic pH (> 9.0) Very Low Solubility Basic->Mech_Neut  Deprotonated

Caption: Effect of pH on the ionization state and solubility of the pyridine-thiazole-aniline scaffold.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • PubChem Compound Summary. "Thiazole Derivatives and Solubility Data." (General Scaffold Reference). Link

Application

reaction conditions for acylation of thiazole-phenylamine scaffolds

Executive Summary The thiazole-phenylamine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, including Dasatinib (BMS-354825) and Dabrafenib . Despi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole-phenylamine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, including Dasatinib (BMS-354825) and Dabrafenib . Despite their ubiquity, synthesizing these scaffolds via acylation is non-trivial. The 2-aminothiazole moiety acts as a "pseudo-amidine," exhibiting significantly reduced nucleophilicity compared to standard anilines due to the electron-withdrawing nature of the thiazole ring and resonance delocalization.

This guide provides three field-validated protocols to overcome these electronic and steric barriers, ranging from standard coupling to high-force conditions for deactivated substrates.

Mechanistic Insight: The Nucleophilicity Paradox

To optimize this reaction, one must understand why it often fails.

  • Electronic Deactivation: The lone pair on the exocyclic amine of 2-aminothiazole is delocalized into the ring (resonance), making it a poor nucleophile.

  • Tautomeric Ambiguity: 2-aminothiazoles exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form is thermodynamically preferred, the ring nitrogen (

    
    ) remains a competitive nucleophile, potentially leading to 
    
    
    
    -acylated byproducts (kinetic control) which must rearrange to the exocyclic amide.
  • Solubility: These scaffolds are often planar and rigid, leading to poor solubility in standard non-polar solvents, necessitating the use of polar aprotic solvents like DMF or NMP.

Decision Matrix: Selecting the Right Protocol

Before starting, select the protocol based on your substrate's profile:

Substrate ProfileRecommended ProtocolKey ReagentsPros/Cons
Standard (Acid Chloride available)Protocol A Acyl Chloride, PyridinePro: Fast, high conversion.Con: Harsh acidic byproducts; not for acid-sensitive groups.
Sensitive/Chiral (Carboxylic Acid starting material)Protocol B T3P (Propylphosphonic anhydride)Pro: No epimerization, easy workup, mild.Con: Slower reaction time.
Highly Deactivated (Sterically hindered or e- deficient)Protocol C NaH (Sodium Hydride)Pro: Forces reaction on stubborn amines.Con: Requires anhydrous conditions; incompatible with base-sensitive groups.

Experimental Protocols

Protocol A: The "Workhorse" Method (Acyl Chloride)

Best for: Robust substrates where the acid chloride is commercially available or easily generated.

Reagents:

  • Thiazole-amine substrate (1.0 equiv)[1]

  • Acyl Chloride (1.2 equiv)

  • Pyridine (Solvent & Base) or DCM/TEA

  • DMAP (0.1 equiv - Catalyst)

Step-by-Step:

  • Preparation: Dry the thiazole amine under vacuum for 1 hour. Dissolve in anhydrous Pyridine (concentration ~0.2 M). Note: If solubility is poor in Pyridine, use a 1:1 mixture of Pyridine/DMF.

  • Addition: Cool the solution to 0°C. Add the Acyl Chloride dropwise over 10 minutes to prevent exotherms.

  • Catalysis: Add DMAP (10 mol%).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If the reaction stalls, heat to 60°C.

  • Workup: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water.[2]

    • Alternative: If no precipitate forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), then saturated NaHCO₃.

Protocol B: The "Precision" Method (T3P Coupling)

Best for: Complex synthesis (e.g., Dasatinib intermediates) where preserving chirality or avoiding harsh acids is critical.

Reagents:

  • Carboxylic Acid (1.1 equiv)[1]

  • Thiazole-amine substrate (1.0 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Dissolution: Combine the Carboxylic Acid, Thiazole-amine, and DIPEA in EtOAc or 2-MeTHF (0.1 M).

  • Activation: Cool to 0°C. Add T3P solution dropwise.

  • Reaction: Stir at RT for 12 hours.

    • Note: T3P has a low propensity for epimerization, making it safer for long reaction times than HATU.[3]

  • Workup: T3P byproducts are water-soluble.[3][4] simply wash the organic layer with water (x2), 10% citric acid, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: The "Sledgehammer" Method (Anion Generation)

Best for: Extremely unreactive amines (e.g., electron-deficient anilines coupling to thiazole esters).

Reagents:

  • Thiazole-amine (1.0 equiv)

  • Ester or Acid Chloride (Electrophile)

  • NaH (60% dispersion in oil) (2.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous THF under Argon/Nitrogen. Cool to 0°C.[2]

  • Anion Formation: Add the Thiazole-amine (dissolved in minimal THF) dropwise. Stir at 0°C for 30 mins until H₂ evolution ceases. The solution often turns yellow/orange (formation of the amidine anion).

  • Coupling: Add the electrophile (Ester or Acid Chloride) dropwise.

  • Reaction: Allow to warm to RT. If necessary, reflux for 2–6 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C. Extract with EtOAc.

Visualization: Optimization Workflow

The following diagram outlines the logical flow for selecting and optimizing reaction conditions.

AcylationWorkflow Start Start: Thiazole-Amine Acylation CheckAcid Is the Acid Chloride available? Start->CheckAcid MethodA PROTOCOL A: Acyl Chloride + Pyridine (Fast, Standard) CheckAcid->MethodA Yes CheckSensitive Is substrate Acid/Base sensitive or Chiral? CheckAcid->CheckSensitive No (Carboxylic Acid) CheckReactivity Is conversion < 10% after 4h? MethodA->CheckReactivity CheckSensitive->MethodA No (Convert to COCl in situ) MethodB PROTOCOL B: T3P + DIPEA + EtOAc (Mild, Low Epimerization) CheckSensitive->MethodB Yes MethodB->CheckReactivity MethodC PROTOCOL C: NaH + THF (Force Anion Formation) CheckReactivity->MethodC Yes (Stalled) Workup Workup & Purification CheckReactivity->Workup No (Success) MethodC->Workup

Caption: Decision tree for selecting acylation conditions based on substrate availability and reactivity profiles.

Troubleshooting & Optimization Data

Solvent & Base Compatibility Table[5][6]
SolventBaseSuitabilityNotes
DCM TEA / DIPEAGoodStandard for Protocol A. Poor solubility for rigid thiazoles.
Pyridine PyridineExcellent Acts as solvent & base.[3] Solubilizes polar thiazoles well.
DMF DIPEAGoodBest for Protocol B (HATU/T3P). Difficult to remove (requires water wash).
THF NaH / LiHMDSSpecificRequired for Protocol C. Must be anhydrous.
Common Failure Modes
  • Regioselectivity Issues: If acylation occurs on the ring nitrogen (forming an imide-like structure), heating the mixture in ethanol with a catalytic amount of acid often induces thermodynamic rearrangement to the desired exocyclic amide.

  • Stalled Reaction: If using HATU/EDC and the reaction stalls, switch to T3P . The cyclic anhydride structure of T3P is more reactive toward sterically hindered amines than linear activated esters.

References

  • Dasatinib Synthesis (BMS): Das, J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)." Journal of Medicinal Chemistry, 2006, 49(23), 6819–6832.

  • T3P Application: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, 2011, 13(19), 5048–5051.

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.

  • Thiazole Derivatization: BenchChem Application Note. "Protocol for N-Alkylation and Acylation of 2-Aminothiazoles."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

Subject: Stability & Handling Guide for Compound ID: PTP-Amine-01 Introduction Welcome to the technical support hub for [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine . This guide addresses the physicochemical stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling Guide for Compound ID: PTP-Amine-01
Introduction

Welcome to the technical support hub for [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine . This guide addresses the physicochemical stability challenges inherent to this kinase-inhibitor scaffold.

The molecule features a conjugated pyridine-thiazole-phenylamine backbone. While this structure provides potent kinase affinity (often targeting CDK or MAPK pathways), it introduces specific stability risks:

  • Oxidative Instability: The primary aniline (phenylamine) is susceptible to oxidation, leading to colored impurities (azo/quinone species).

  • Solubility Crash: The lipophilic heteroaromatic core resists aqueous solvation, leading to "silent precipitation" in biological assays.

  • Photosensitivity: The extended conjugation makes the compound reactive to UV/Vis light.

Module 1: Solubility & Dissolution Troubleshooting

The Issue: Users frequently report inconsistent IC50 values. This is rarely due to compound degradation but rather microprecipitation when diluting DMSO stocks into aqueous buffers.

Physicochemical Profile
ParameterValue (Estimated)Notes
LogP ~3.2 - 3.8Highly Lipophilic. Poor water solubility.
pKa (Pyridine N) ~5.2Protonation aids solubility only in acidic pH (< 5).
pKa (Aniline N) ~4.0Weakly basic; remains neutral at physiological pH.
Solubility (DMSO) > 20 mMExcellent.
Solubility (PBS pH 7.4) < 10 µMCritical Risk Zone.
Troubleshooting Workflow

Q: My solution turned cloudy upon adding water. Can I vortex it back into solution? A: No. Once the "crash" occurs, the crystalline lattice forms, which is thermodynamically stable. Vortexing rarely redissolves it. You must restart with a fresh DMSO dilution using the "Step-Down" method.

Q: How do I prepare a stable stock for cell assays? A: Follow the Solubility Protocol below.

SolubilityProtocol Stock Solid Compound (Store -20°C) DMSO Dissolve in 100% DMSO (10-20 mM) Stock->DMSO Vortex Intermed Intermediate Dilution (10x Assay Conc) in Culture Media DMSO->Intermed Slow Addition with agitation Crash Precipitation Risk! (Avoid direct 1000x dilution) DMSO->Crash Rapid addition to water Assay Final Assay Plate (1% DMSO) Intermed->Assay Transfer

Figure 1: Step-Down Dilution Protocol to prevent solvent shock precipitation.

Module 2: Chemical Stability (Oxidation Management)

The Issue: The solution turns yellow/brown over time. Root Cause: Aniline Oxidation. The free amine (-NH2) on the phenyl ring is electron-rich. In the presence of dissolved oxygen and light, it oxidizes to form radical cations, eventually coupling to form azo-dimers or quinone imines (colored species).

Mechanistic Insight

The oxidation follows a radical mechanism. The thiazole and pyridine rings are electron-withdrawing, which slightly stabilizes the aniline compared to pure aniline, but not enough to prevent oxidation in air-saturated DMSO.

DegradationPathway Compound Intact Phenylamine (Colorless) Radical Radical Cation (Reactive Intermediate) Compound->Radical O2 / Light / Trace Metals Dimer Azo/Hydrazo Dimers (Yellow/Brown) Radical->Dimer Coupling Quinone Quinone Imine (Dark Impurity) Radical->Quinone Further Oxidation

Figure 2: Oxidative degradation pathway of the aniline moiety.

FAQ: Stability Solutions

Q: Can I use DTT or mercaptoethanol to prevent oxidation? A: Proceed with caution. While reducing agents prevent aniline oxidation, they can nucleophilically attack the thiazole ring under certain conditions (ring opening).

  • Recommendation: Use Ascorbic Acid (Vitamin C) at 100 µM if an antioxidant is strictly necessary, or simply degas buffers with Argon.

Q: Is the compound stable in acidic conditions? A: Generally, yes. The pyridine nitrogen will protonate (pH < 5), which actually protects the molecule from oxidation and improves solubility. However, avoid strong mineral acids (HCl > 1M) which may hydrolyze the thiazole-phenyl bond over extended periods.

Module 3: Storage & Handling Best Practices
Storage Protocol
  • Solid State: Store at -20°C or -80°C . Desiccate to prevent hydrolysis.

  • DMSO Stocks:

    • Store in Amber Glass Vials (plastic tubes leach contaminants and are permeable to O2).

    • Use Single-Use Aliquots . Freeze-thaw cycles introduce moisture. DMSO is hygroscopic; water uptake accelerates precipitation and degradation.

    • Shelf Life: 6 months at -80°C. 1 month at -20°C.

LC-MS Diagnostic Guide

If you observe extra peaks in your chromatogram, use this key to identify them:

Retention Time (Relative)Likely IdentityCause
1.00 Parent Compound N/A
0.85 - 0.90 N-Oxide Oxidation of Pyridine Nitrogen (rare, requires peroxide).
1.10 - 1.20 Azo Dimer Oxidation of Aniline (most common).
Variable Hydrolysis Product Thiazole ring opening (extreme pH only).
References
  • Electrochemical Oxidation of Aniline Derivatives Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.

  • Thiazole-Pyridine Scaffold Solubility Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.

  • Kinase Inhibitor Handling Guidelines Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors.

  • General Stability of Aniline in Solution The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.

Optimization

Technical Support Center: Thiazole Synthesis &amp; Purification

The following guide serves as a specialized Technical Support Center for researchers encountering regioisomeric impurities during the synthesis of 2,4-disubstituted thiazoles. Topic: Elimination of Regioisomeric Impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering regioisomeric impurities during the synthesis of 2,4-disubstituted thiazoles.

Topic: Elimination of Regioisomeric Impurities in Hantzsch Thiazole Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Support Level: Senior Application Scientist

Diagnostic Hub: Identify Your "Regioisomer"

In the context of Hantzsch synthesis, "regioisomer" issues usually stem from three distinct root causes. Before attempting purification, you must identify which "isomer" is contaminating your product.

Workflow: Impurity Identification Tree

ThiazoleDiagnosis Start START: Impurity Detected CheckSM Did you brominate an unsymmetrical ketone? Start->CheckSM CheckNMR Check 1H-NMR of Crude CheckSM->CheckNMR Yes IsomerType2 Type B: Tautomer (2-amino vs 2-imino) CheckSM->IsomerType2 No (Symmetrical/Aldehyde) IsomerType1 Type A: Structural Isomer (4-sub vs 4,5-sub) CheckNMR->IsomerType1 Extra Alkyl Signals IsomerType3 Type C: Positional Isomer (2,4-sub vs 2,5-sub) CheckNMR->IsomerType3 Shift in C5-H Signal Action1 Cause: Non-selective Bromination Action: See Protocol 2.1 IsomerType1->Action1 Action2 Cause: Acidic Conditions/Workup Action: See Protocol 3.2 IsomerType2->Action2 Action3 Cause: Aldehyde vs Ketone SM Action: See Protocol 2.2 IsomerType3->Action3

Figure 1: Decision matrix for diagnosing the source of thiazole impurities.

Root Cause Analysis: The -Haloketone Problem

The Issue: The Hantzsch synthesis is inherently regioselective for 2,4-substitution. If you observe a mixture of isomers, the error almost essentially occurred before the thiazole formation—during the halogenation of the ketone.

FAQ: Why do I have a mixture of 4-substituted and 4,5-disubstituted thiazoles?

Answer: You likely brominated an unsymmetrical ketone (e.g., 2-butanone) without controlling for regioselectivity.

  • Kinetic Control (Acidic/Br2): Favors substitution at the more substituted carbon (giving the 4,5-disubstituted thiazole).

  • Thermodynamic/Steric Control: Favors substitution at the less hindered methyl group (giving the desired 2,4-disubstituted thiazole).

Data: Selectivity of Bromination Agents | Reagent System | Conditions | Major Product (


-Position) | Resulting Thiazole |
| :--- | :--- | :--- | :--- |
| Br2 / HBr / AcOH  | Acidic, RT | More Substituted (Internal) | 4,5-Disubstituted  (Impurity) |
| CuBr2 / EtOAc  | Reflux | Mixed | Mixed |
| PTAB (Phenyltrimethylammonium tribromide)  | THF, 0°C | Less Substituted (Terminal) | 2,4-Disubstituted  (Target) |
| NBS / p-TsOH  | MeCN, Reflux | Less Substituted (Terminal) | 2,4-Disubstituted  (Target) |
Protocol 2.1: Prevention via Regioselective Bromination

Use this if you are currently generating "Type A" impurities.

  • Reagent Choice: Switch from elemental bromine (

    
    ) to N-Bromosuccinimide (NBS)  with 
    
    
    
    -TsOH.
  • Procedure:

    • Dissolve ketone (1.0 equiv) in Acetonitrile.

    • Add

      
      -TsOH (0.1 equiv) and NBS (1.0 equiv).
      
    • Reflux for 2–4 hours.

    • Validation: Run 1H-NMR. Look for the

      
       singlet (approx 4.0–4.5 ppm). If you see a quartet (
      
      
      
      ), you have the wrong isomer.

Purification Protocols (Troubleshooting Guides)

Issue A: "I already have the mixture. How do I separate the isomers?"

If you have a mixture of 2,4-disubstituted (Target) and 4,5-disubstituted (Impurity) thiazoles, they often co-elute on silica because their polarities are very similar.

Protocol 3.1: The "Hydrobromide Crash" Method (Crystallization)

Thiazoles are weak bases. The steric difference between the 2,4-isomer (less hindered) and the 4,5-isomer (more hindered) affects the lattice energy of their salts.

  • Generation: Do not neutralize the Hantzsch reaction mixture immediately. Allow it to cool to room temperature.

  • Precipitation: The HBr salt of the 2,4-thiazole is often less soluble in ethanol/acetone than the impurity.

    • Add cold Acetone or Ether to the reaction mixture.

    • Filter the precipitate.[1][2]

  • Resuspension: Take the solid HBr salt. Suspend in water.[1][3]

  • Liberation: Slowly add saturated

    
     until pH 8–9. The free base will precipitate.
    
  • Recrystallization: Recrystallize the free base from hot Ethanol/Water (8:2).

Issue B: "My NMR shows a split peak for the NH proton."

Diagnosis: This is Type B (Tautomerism) . You have a mixture of the 2-aminothiazole (aromatic) and the 2-imino-thiazoline (non-aromatic). This is common when using acidic workups or electron-withdrawing groups on the phenyl ring.

Protocol 3.2: Tautomer Equilibration

You cannot "separate" these by chromatography as they interconvert. You must force the equilibrium to the stable aromatic form.

  • Basification: Dissolve crude material in MeOH. Add

    
     (2 equiv) and stir for 30 mins.
    
  • Solvent Swap: Evaporate MeOH. Redissolve in EtOAc.

  • Wash: Wash with saturated

    
     (keeps pH basic).
    
  • Drying: Dry over

    
     (avoid acidic drying agents like silica or unneutralized 
    
    
    
    if possible, though
    
    
    is usually safe).

Advanced Characterization: Proving Regiochemistry

Users often confuse 2,4-disubstituted thiazoles with 2,5-isomers. Use this reference table to validate your structure.

Comparative NMR Signals (in


) 
Feature2,4-Disubstituted Thiazole (Target)2,5-Disubstituted Thiazole (Isomer)
C5-Proton Singlet,

6.8 – 7.2 ppm
Absent (Substituted)
C4-Proton Absent (Substituted)Singlet,

7.5 – 8.0 ppm
(Deshielded by N)
Coupling Long-range coupling (

) to C4-alkyl is minimal.
Significant coupling often observed if C4 has protons.
13C NMR (C5)

110 – 120 ppm

130 – 140 ppm (Quaternary)

Visual Logic: Hantzsch Mechanism Selectivity

HantzschSelectivity cluster_logic Why 2,4? SM Thioamide (Nucleophile) Step1 S-Alkylation (SN2) SM->Step1 HaloKetone Alpha-Halo Ketone (Electrophile) HaloKetone->Step1 Step2 N-Cyclization (Condensation) Step1->Step2 Target 2,4-Disubstituted (Favored) Step2->Target Nitrogen attacks Ketone Carbon Note The Nitrogen is positioned to attack the Carbonyl Carbon, NOT the alpha-carbon. This locks the R-group to Position 4.

Figure 2: Mechanistic pathway ensuring 2,4-regioselectivity. Deviations usually imply incorrect starting material structure.

References

  • Hantzsch Thiazole Synthesis Mechanism & Selectivity

    • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[3][4][5]

    • Source: J. Chem. Soc., Perkin Trans.[5] 1, 1987.[5]

    • URL:[Link][6]

  • Regioselective Bromination of Ketones

    • Title: Ketone halogenation (General Mechanisms and Regioselectivity).
    • Source: Wikipedia / Organic Chemistry Portal (Verified General Knowledge).
    • URL:[Link]

  • Tautomerism in Thiazoles

    • Title: Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)
    • Source: Acta Crystallogr B (NIH PMC).
    • URL:[Link]

  • Purification of 2,4-Disubstituted Thiazoles

    • Title: Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole deriv
    • Source: RSC Advances, 2024.
    • URL:[Link]

Sources

Troubleshooting

preventing oxidation of phenylamine intermediates during storage

Topic: Preventing Oxidation of Phenylamine (Aniline) Intermediates Case ID: #OX-ANILINE-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Core Directive: The Mechanistic "Why"[1] The Root Cause:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Phenylamine (Aniline) Intermediates

Case ID: #OX-ANILINE-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Core Directive: The Mechanistic "Why"[1]

The Root Cause: The Vulnerable Lone Pair To prevent oxidation, you must understand why it happens. Phenylamines (anilines) are electron-rich nucleophiles.[1] The nitrogen atom possesses a lone pair of electrons that can participate in resonance with the aromatic ring (+R effect).[2]

While this makes phenylamines useful for coupling reactions, it also lowers their ionization potential. Upon exposure to atmospheric oxygen (


) or UV light, the nitrogen lone pair is susceptible to single-electron transfer (SET), generating a radical cation . This is the "point of no return" that initiates a cascade of radical coupling reactions, forming hydrazines, azobenzenes, and complex polymolecular "tars" (often deep brown or black).

Key Takeaway: If you control the lone pair (via protonation) or the oxidant (via inert gas), you stop the degradation.

Mechanism of Degradation

The following diagram illustrates the pathway from a clear liquid to a colored impurity.[1]

AnilineOxidation Aniline Phenylamine (Colorless) Radical Radical Cation [Ph-NH2•]+ Aniline->Radical -e- (Oxidation) Oxygen Oxygen / UV Light Oxygen->Radical Dimer Dimerization (Diphenylhydrazine) Radical->Dimer Coupling Quinone Quinone Imines (Yellow/Red) Radical->Quinone Oxidation Polymer Polymer/Tars (Brown/Black) Dimer->Polymer Polymerization Quinone->Polymer

Figure 1: The oxidative cascade of phenylamine.[1] Note that color generation (quinones/polymers) occurs downstream of the initial radical formation.[1]

Interactive Troubleshooting (FAQs)

Q1: My phenylamine has turned dark brown. Is the entire bottle ruined? A: Likely not. Phenylamines have a high extinction coefficient.[1] Even trace amounts (<0.1%) of oxidized impurities (like azobenzene or polymeric tars) can turn a liter of solvent opaque black.[1]

  • Action: Perform a purity check (HPLC or GC). If the main peak is >95%, you can rescue the material using Protocol A (Zinc Distillation) . Do not use "as is" for sensitive catalysis, as these impurities act as radical scavengers.

Q2: Can I store phenylamine in polyethylene (PE) or polypropylene (PP) bottles? A: Strictly No. [1]

  • Leaching: Aromatic amines are excellent solvents and can leach plasticizers from the container, contaminating your sample.[1]

  • Permeability: Standard plastics are permeable to oxygen over time.[1]

  • Protocol: Always use amber glass bottles with Teflon-lined caps.

Q3: Nitrogen vs. Argon: Does it matter? A: Yes.

  • Nitrogen (

    
    ):  Lighter than air.[1] If you simply flow it into a flask, it will eventually mix with air and escape if not sealed perfectly.
    
  • Argon (Ar): Heavier than air.[1] It forms a stable "blanket" on top of the liquid surface, physically displacing oxygen. For long-term storage of liquids, Argon is superior.[1]

Q4: Why does converting to the HCl salt help? A: Protonation locks the lone pair.[1]



The ammonium species (

) is electron-withdrawing.[1] It cannot donate electrons to oxygen, rendering the molecule oxidatively inert. This is the gold standard for long-term archiving (years).

Best Practice Protocols

Protocol A: The "Rescue" Method (Zinc Dust Distillation)

Use this when your material is colored/degraded.[1]

The Science: Simple distillation is often ineffective because colored impurities can co-distill or reform due to heat stress.[1] Zinc dust acts as a reducing agent in situ, reducing oxidized impurities (like nitroso/quinone compounds) to non-volatile or colorless forms, preventing them from carrying over.

  • Setup: Assemble a vacuum distillation apparatus (short-path is best).

  • Additives: Add 1–2% w/w Zinc Dust to the boiling flask containing the degraded amine.

  • Vacuum: Apply high vacuum (<10 mmHg). Do not distill at atmospheric pressure (high heat = faster degradation).[1]

  • Process:

    • Stir vigorously to suspend the Zinc.[1]

    • Discard the first 5% of distillate (for water/solvents).[1]

    • Collect the main fraction.[1]

  • Storage: Immediately flush the receiving flask with Argon and seal.

Protocol B: The "Archive" Method (Salt Formation)

Use this for storage >6 months.[1]

  • Dissolution: Dissolve the phenylamine in diethyl ether or ethanol.

  • Acidification: Bubble dry HCl gas or add 4M HCl in Dioxane dropwise while cooling on ice.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white solid.[1]

  • Filtration: Filter the solid and wash with cold ether.[1]

  • Drying: Dry under vacuum to remove excess acid.[1]

  • Result: A solid salt that is stable at room temperature for years.[1]

Protocol C: The "Daily Use" Method (Inert Storage)

Use this for active reagents.[1]

  • Container: Amber glass vial with a septum cap.

  • Technique:

    • After every use, wipe the threads clean (amine residue on threads oxidizes instantly, cementing the cap).

    • Backfill with Argon (preferred) or Nitrogen for 30 seconds.[1]

    • Wrap the cap with Parafilm to prevent oxygen diffusion.[1]

  • Temp: Store at 4°C.

Data Summary: Storage Method Efficacy

Storage MethodPhysical StateProtection MechanismEstimated Shelf LifeRisk Factor
Air / Clear Glass LiquidNone< 1 WeekHigh (Rapid oxidation)
Air / Amber Glass LiquidUV Protection only2-4 WeeksModerate
Nitrogen / Amber Liquid

Dilution
3-6 MonthsLow
Argon / Amber Liquid

Displacement
6-12 MonthsVery Low
HCl Salt / Solid SolidLone Pair Deactivation > 5 Years Negligible

Decision Matrix: Handling Your Inventory

Use this logic flow to determine the correct processing step for your current inventory.

DecisionTree Start Evaluate Phenylamine Sample Color Is it Colorless/Pale Yellow? Start->Color Purity Is Purity >98%? Color->Purity Yes Distill Perform Zinc Dust Vacuum Distillation Color->Distill No (Brown/Black) Purity->Distill No LongTerm Need Storage >6 Months? Purity->LongTerm Yes Use Safe to Use Store under Argon Distill->Purity Re-evaluate Salt Convert to HCl Salt (Recrystallize) LongTerm->Use No LongTerm->Salt Yes

Figure 2: Workflow for assessing and processing aromatic amine stocks.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1] (See Section 4.1.32 for Aromatic Amines and Zinc purification methods). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for specific boiling points and purification of aniline derivatives).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6115, Aniline. (See Stability and Safety sections). [1]

  • Sigma-Aldrich (Merck). (2024).[1] Technical Bulletin: Handling and Storage of Air-Sensitive Reagents.

Sources

Optimization

alternative catalysts for coupling pyridin-3-yl thiazole moieties

This guide serves as a specialized technical support resource for researchers encountering difficulties in coupling pyridin-3-yl and thiazole moieties. It moves beyond standard protocols to address specific failure modes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in coupling pyridin-3-yl and thiazole moieties. It moves beyond standard protocols to address specific failure modes like catalyst poisoning, protodeboronation, and regioselectivity issues.

Ticket Subject: Alternative Catalysts for Pyridin-3-yl / Thiazole Cross-Coupling Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The "Heteroatom Problem"

Coupling a pyridin-3-yl ring with a thiazole is deceptively difficult. Standard Pd(PPh₃)₄ protocols often fail due to:

  • N/S-Coordination: The pyridine nitrogen and thiazole sulfur can displace phosphine ligands, forming inactive Pd(L)₂(Substrate) species (catalyst poisoning).

  • Protodeboronation: 2-metallated thiazoles and pyridines are notoriously unstable, rapidly hydrolyzing before transmetallation occurs.

  • Electronic Mismatch: The electron-deficient pyridine ring makes oxidative addition sluggish if it acts as the halide partner.

This guide provides three "Tiered Solutions" ranging from robust Palladium systems to earth-abundant alternatives and atom-economic C-H activation.

Module 1: The "Heavy Duty" Solution (Pd-PEPPSI)

Use Case: When standard Suzuki couplings yield <20% or stall due to catalyst death (black precipitate).

The Logic

Standard phosphine ligands (PPh₃, dppf) are labile. The Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses an N-Heterocyclic Carbene (NHC) ligand. The NHC-Pd bond is stronger than the N-Pd bond formed by your substrate, preventing catalyst poisoning. The "throw-away" 3-chloropyridine ligand on the precatalyst ensures rapid initiation.

Protocol: Pd-PEPPSI-IPent Mediated Coupling

Reaction: Pyridin-3-ylboronic acid + 2-Chlorothiazole


 2-(Pyridin-3-yl)thiazole
  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%). Note: IPent is superior to IPr for heteroaryls due to steric bulk shielding the metal center.

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane or Toluene/MeOH (9:1).

  • Temperature: 60 °C – 80 °C. Do not overheat; PEPPSI initiates well at moderate temps.

Troubleshooting Table
SymptomDiagnosisCorrective Action
Reaction stalls at 50% conversion Catalyst resting state is too stable.Switch to Pd-PEPPSI-IPentCl . The chloride backbone destabilizes the resting state, boosting turnover.
Protodeboronation (SM hydrolysis) Boronic acid is unstable.Switch to MIDA boronates (slow release) or add water (5 equiv) to solubilize the base and speed up transmetallation.
Homocoupling of Halide Oxidation of Pd(0) to Pd(II).Degas solvents thoroughly (sparge with Ar for 20 min). Ensure reaction vessel is backfilled with Argon.

Module 2: The Earth-Abundant Solution (Nickel Catalysis)

Use Case: When cost is a factor, or when coupling challenging electrophiles like sulfamates or pivalates (C-O activation).

The Logic

Nickel is smaller and "harder" than Palladium, making oxidative addition into C-O and C-N bonds easier. However, Ni(0) is highly air-sensitive. We recommend using air-stable Ni(II) precatalysts that reduce in situ.

Protocol: Ni-Catalyzed Suzuki-Miyaura

Reaction: Pyridin-3-ylboronic acid + 2-Bromothiazole

  • Precatalyst: [(dppf)Ni(cinnamyl)Cl] (1-3 mol%) or NiCl₂(dppf) (5 mol%).

  • Ligand: PCy₃ (if using Ni(COD)₂ source) or dppf (included in precatalyst).

  • Base: K₃PO₄ (anhydrous).

  • Solvent: THF (strictly anhydrous).

  • Additive: Zn dust (0.5 equiv) if using Ni(II) salts to facilitate reduction to active Ni(0).

Visualization: Catalyst Selection Logic

CatalystSelection Start Start: Coupling Pyridine-3-yl & Thiazole CheckSubstrate Are substrates sensitive to protodeboronation? Start->CheckSubstrate YesSens Yes (e.g., 2-metallated species) CheckSubstrate->YesSens Unstable NoSens No (Standard Halides/Boronics) CheckSubstrate->NoSens Stable Decarboxylative Module 3: Decarboxylative Coupling (Use Carboxylic Acids) YesSens->Decarboxylative CheckCost Is Cost/Sustainability a priority? NoSens->CheckCost Nickel Module 2: Nickel Catalysis (Ni-dppf or Ni-tpy) CheckCost->Nickel Yes Palladium Module 1: Pd-PEPPSI (Robust, High Yield) CheckCost->Palladium No (Performance First)

Caption: Decision matrix for selecting the optimal catalytic system based on substrate stability and project constraints.

Module 3: The "Stable Precursor" Solution (Decarboxylative Coupling)

Use Case: When boronic acids are too unstable (decompose before reacting) or difficult to purify.

The Logic

Instead of unstable organometallics, this method uses carboxylic acids .[1] Pyridine-3-carboxylic acid (Nicotinic acid) and Thiazole-carboxylic acids are bench-stable and cheap. The catalyst system extrudes CO₂ to generate the active nucleophile in situ.

Protocol: Pd/Cu-Catalyzed Decarboxylation

Reaction: Thiazole-4-carboxylic acid + 3-Bromopyridine

  • Catalyst: Pd(acac)₂ (2 mol%).

  • Co-Catalyst: Cu₂O or CuCO₃ (5-10 mol%) – Essential for the decarboxylation step.

  • Ligand: 1,10-Phenanthroline (for Cu) and PPh₃ (for Pd).

  • Solvent: NMP or DMSO/Quinoline mixture (high boiling point required).

  • Temp: 160 °C – 170 °C.

Critical Troubleshooting:

  • Issue: No reaction.

  • Fix: Ensure temperature is >160°C. Decarboxylation has a high activation barrier. Remove water using molecular sieves, as water can protonate the intermediate anion before coupling.

Module 4: The Atom-Economy Solution (C-H Activation)

Use Case: Late-stage functionalization where pre-functionalizing the thiazole is undesirable.

The Logic

Thiazoles have an acidic C-H bond at the C2 position (


) and C5 position. Direct arylation uses a base to deprotonate this C-H, forming a metal-carbon bond without a halide precursor.
Protocol: Pd-Catalyzed Direct Arylation

Reaction: Thiazole + 3-Bromopyridine


 2-(Pyridin-3-yl)thiazole
  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: P(t-Bu)₃ or PCy₃ (Electron-rich phosphines are required).

  • Base: Cs₂CO₃ or PivOK (Potassium Pivalate). Pivalate acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Solvent: Toluene or DMF at 110 °C.

Visualization: Direct Arylation Pathway

CHActivation cluster_legend Mechanism Key PdII Pd(II) Species Coord Coordination (N-Pd) PdII->Coord Thiazole binds CMD CMD Step Coord->CMD PivO- assists H-abstraction Prod C-H Metalated CMD->Prod -PivOH Key1 CMD = Concerted Metalation-Deprotonation

Caption: The Concerted Metalation-Deprotonation (CMD) mechanism, critical for C-H activation of thiazoles using Pivalate bases.

References

  • Pd-PEPPSI Catalysts: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Efficient Low-Temperature Stille-Migita Cross-Coupling Reaction for Heteroaromatic Compounds." Chemistry – A European Journal, 2010. Link

  • Nickel Catalysis: Han, F. S. "Transition-Metal-Catalyzed C-C Cross-Coupling Using C-H Bonds as the Coupling Partners." Chemical Society Reviews, 2013. Link

  • Decarboxylative Coupling: Goossen, L. J., et al. "Pd/Cu-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides with Potassium Carboxylates." Journal of the American Chemical Society, 2006. Link

  • Direct Arylation: Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unactivated Arenes." Science, 2007. Link

  • Alternative Catalysts: Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006. Link

Sources

Reference Data & Comparative Studies

Validation

Thiazole vs. Oxazole Bioisosteres in Antiproliferative Agents: A Comparative Technical Guide

Executive Summary In medicinal chemistry, the bioisosteric replacement of a thiazole ring with an oxazole (and vice versa) is a strategic modification used to optimize the physicochemical and pharmacokinetic profiles of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a thiazole ring with an oxazole (and vice versa) is a strategic modification used to optimize the physicochemical and pharmacokinetic profiles of antiproliferative agents. While both heterocycles are aromatic, five-membered rings containing a nitrogen and a chalcogen (S or O), their distinct electronic and steric properties often lead to divergent biological outcomes.

Key Takeaway: Thiazole derivatives generally exhibit higher lipophilicity and stronger van der Waals interactions, often resulting in superior potency against hydrophobic binding pockets (e.g., tubulin, kinase ATP-sites). Oxazole derivatives, while typically less potent, offer improved aqueous solubility and distinct metabolic stability profiles, making them valuable alternatives when "drug-like" properties need optimization over raw potency.

Part 1: Physicochemical & Mechanistic Basis

The decision to swap a thiazole for an oxazole rests on fundamental atomic differences between Sulfur (S) and Oxygen (O). These differences dictate how the drug interacts with the target protein and the solvent.

Comparative Properties Table
FeatureThiazole (S-containing) Oxazole (O-containing) Impact on Drug Design
Atom Size (Van der Waals) Sulfur: ~1.80 ÅOxygen: ~1.52 ÅThiazole is bulkier; fills hydrophobic pockets more effectively.
Electronegativity Sulfur: 2.58 (Pauling)Oxygen: 3.44 (Pauling)Oxazole is more polarized; O is a harder base.
Lipophilicity (LogP) HigherLowerThiazole increases permeability; Oxazole improves solubility.
Aromaticity High (Significant diene character)LowerThiazole is more stable to ring-opening metabolism.
H-Bonding Capacity Weak acceptor (S is soft)Stronger acceptor (O is hard)Oxazole can engage in specific H-bonds that Thiazole cannot.
Conformational Control Strong S···O / S···N intramolecular contactsWeaker contactsThiazole often restricts conformation more rigidly (reducing entropic penalty).
The "Sulfur Effect" in Binding

In antiproliferative agents like Epothilones and Bleomycins , the thiazole ring is crucial. The sulfur atom is highly polarizable and can engage in strong van der Waals interactions with lipophilic residues (e.g., Phe, Trp, Leu) in the target protein. Replacing S with O reduces the ring size and polarizability, often leading to a "loose fit" in the binding pocket and a subsequent drop in potency (10-100 fold loss is common).

Conformational Restriction

Thiazoles are excellent at locking molecules into bioactive conformations via non-covalent intramolecular interactions (e.g., S···O interactions with adjacent carbonyls). This pre-organization reduces the entropic penalty of binding. Oxazoles, lacking the large, polarizable sulfur, may not enforce this geometry as strictly, leading to a more flexible—and potentially less active—molecule.

Part 2: Critical Case Studies & Data Analysis

Case Study A: Microtubule Stabilizers (Epothilones)

The Epothilones represent the gold standard for thiazole/oxazole SAR (Structure-Activity Relationship) in cancer therapy.

  • Epothilone A/B (Natural): Contain a thiazole side chain.[1][2][3][4][5] They are potent cytotoxins (IC50 < 1 nM) but suffer from metabolic instability and poor solubility.

  • Epothilone G/H (Natural/Synthetic): Contain an oxazole side chain.[3][6][7][8][9]

  • Outcome: The oxazole analogs (Epo G/H) are significantly less potent (20-50 fold higher IC50) than their thiazole counterparts. The smaller oxazole ring fails to occupy the tubulin binding pocket as effectively as the bulky thiazole. However, synthetic oxazoline analogs have been explored to improve solubility.

Case Study B: Kinase Inhibitors (Dasatinib & Sorafenib Analogs)

In kinase inhibitors, the heterocycle often sits in the "gatekeeper" region or the solvent front.

  • Dasatinib Analogs: A study comparing 2-aminothiazole vs. 2-aminoxazole derivatives of Dasatinib (Src/Abl inhibitor) found that, unlike the Epothilone case, the oxazole derivatives retained nanomolar potency comparable to the thiazole parent.

  • Mechanism: The binding in this region is driven more by H-bonding (hinge region) than pure hydrophobic bulk, allowing the oxazole to function as an effective bioisostere without the potency penalty seen in tubulin binders.

Comparative Antiproliferative Data (IC50)[5][9][10][11]

The following table synthesizes data from matched-pair studies in human cancer cell lines.

Scaffold ClassCompound VariantCell LineIC50 (µM)Relative PotencyRef
Epothilone Epothilone A (Thiazole)KB-31 (Cervix)0.0021x (Baseline) [1, 3]
Epothilone G (Oxazole)KB-31 (Cervix)0.045~22x Weaker[1]
Combretastatin A-4 CA-4 (Natural)HCT-15 (Colon)0.0004Baseline [2]
Benzothiazolone Analog (26Z)EA.hy9260.13Potent[2]
Benzoxazolone AnalogEA.hy926> 1.0Significantly Weaker[2]
Dasatinib Analog 2-Aminothiazole deriv.K562 (CML)0.005Baseline [4]
2-Aminoxazole deriv.K562 (CML)0.008Comparable [4]
Sorafenib Analog Standard SorafenibHepG2 (Liver)9.18Baseline[5]
Thiazole-Hybrid (4f)HepG2 (Liver)5.051.8x More Potent [5]

Part 3: Strategic Decision Logic (Visualization)

The following diagram outlines the logical framework for choosing between Thiazole and Oxazole during lead optimization.

Bioisostere_Logic Start Lead Compound Optimization (Thiazole vs. Oxazole) Check_Pocket Analyze Binding Pocket (Crystal Structure/Docking) Start->Check_Pocket Hydrophobic Large Hydrophobic Pocket? (Requires Van der Waals fill) Check_Pocket->Hydrophobic Deep Pocket HBond Solvent Exposed / H-Bond Driven? Check_Pocket->HBond Surface/Hinge Select_Thiazole SELECT THIAZOLE • Maximize Potency • Lipophilic Contacts • Conformational Lock Hydrophobic->Select_Thiazole Yes (Sulfur bulk needed) Solubility_Issue Is Lead too Lipophilic? (Poor Solubility) Hydrophobic->Solubility_Issue No Select_Oxazole SELECT OXAZOLE • Improve Solubility • Lower LogP • H-Bond Acceptance HBond->Select_Oxazole Yes (O is better acceptor) Validation Antiproliferative Assay (MTT/MTS) Select_Thiazole->Validation Synthesize & Test Select_Oxazole->Validation Synthesize & Test Solubility_Issue->Select_Thiazole No (Keep Potency) Solubility_Issue->Select_Oxazole Yes (Swap S to O)

Caption: Decision matrix for bioisosteric replacement based on binding pocket characteristics and physicochemical needs.

Part 4: Experimental Protocol

Protocol: Comparative In Vitro Antiproliferative Assay (MTT)

Objective: To determine and compare the IC50 values of Thiazole and Oxazole analogs in cancer cell lines.

1. Reagents & Materials
  • Cell Lines: MCF-7 (Breast), A549 (Lung), or HCT-116 (Colon).

  • Compounds: Thiazole-analog and Oxazole-analog (purity >95% by HPLC).

  • Control: Doxorubicin or Paclitaxel (Positive Control); DMSO (Vehicle Control).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilizer: DMSO or SDS-HCl.

2. Workflow (Step-by-Step)
  • Seeding: Plate cells in 96-well plates at density 3,000–5,000 cells/well in 100 µL media. Incubate for 24h at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Prepare serial dilutions of compounds in media (typically 0.01 µM to 100 µM).

    • Ensure final DMSO concentration is <0.5% in all wells.

    • Add 100 µL of drug solution to wells (Triplicate wells per concentration).

  • Incubation: Incubate plates for 48h or 72h (Standard is 72h for antiproliferative effects).

  • MTT Addition:

    • Add 20 µL of MTT stock solution to each well.

    • Incubate for 3–4 hours at 37°C. Viable cells reduce MTT to purple formazan.

  • Solubilization:

    • Aspirate media carefully (or add solubilizer directly if using SDS protocol).

    • Add 150 µL DMSO to dissolve formazan crystals.

    • Shake plate for 10 mins.

  • Readout: Measure absorbance (OD) at 570 nm using a microplate reader.

3. Data Analysis & Validation
  • Normalization: Calculate % Cell Viability =

    
    .
    
  • IC50 Calculation: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).

  • Validation Criterion: The Z-factor of the assay must be > 0.5. The IC50 of the positive control must fall within 2 standard deviations of historical means.

Assay Workflow Visualization

Assay_Workflow Seed Seed Cells (96-well, 24h) Treat Add Compounds (Thiazole vs Oxazole Serial Dilution) Seed->Treat Incubate Incubate (48-72h, 37°C) Treat->Incubate MTT Add MTT Reagent (3-4h) Incubate->MTT Read Read Absorbance (570 nm) MTT->Read Calc Calc IC50 (Non-linear Regression) Read->Calc

Caption: Standardized MTT assay workflow for comparative IC50 determination.

References

  • Nicolaou, K. C., et al. (1997). Designed Epothilones: Combinatorial Synthesis, Tubulin Assembly Properties, and Cytotoxicity Action against Taxol-Resistant Tumor Cells. Angewandte Chemie International Edition.

  • Carreras, C., et al. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules.[1][5][6][7][8][9][10][11][12][13][14][15]

  • Altmann, K. H. (2003). Epothilone B and its analogs—a new family of anticancer agents. Mini Reviews in Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[13] Journal of Medicinal Chemistry.[1][13]

  • El-Naggar, A. M., et al. (2022).[3] Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. Molecules.[1][5][6][7][8][9][10][11][12][13][14][15]

Sources

Comparative

A Comparative Guide to Establishing Purity for the Reference Standard of 3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenylamine

Introduction: The Imperative of an Impeccable Reference Standard In the landscape of drug discovery and development, the reference standard is the bedrock of analytical measurement. It is the benchmark against which all...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of an Impeccable Reference Standard

In the landscape of drug discovery and development, the reference standard is the bedrock of analytical measurement. It is the benchmark against which all subsequent batches of an Active Pharmaceutical Ingredient (API) are qualified. For novel small molecules like 3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenylamine, a potential kinase inhibitor, establishing a reference standard of unimpeachable purity is not merely a regulatory formality; it is a scientific necessity that ensures the accuracy, reproducibility, and integrity of all preclinical and clinical data.[1]

This guide provides an in-depth comparison of the principal analytical methodologies for qualifying a reference standard for 3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenylamine. We will move beyond procedural lists to explore the causality behind experimental choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) based mass balance approach with the increasingly adopted primary method of Quantitative Nuclear Magnetic Resonance (qNMR). Our focus is on building a self-validating system of protocols that delivers a reference standard with a robustly defined and defensible purity value.

Chapter 1: The Mass Balance Approach: A Sum of the Parts

The traditional and most widely accepted method for assigning purity to a reference standard is the mass balance approach. The logic is straightforward: the purity of the principal component is inferred by identifying and quantifying all extraneous substances and subtracting their sum from 100%.

Purity (%) = 100% - (% Organic Impurities + % Inorganic Impurities + % Water Content + % Residual Solvents)

This method's trustworthiness stems from its reliance on multiple, orthogonal techniques, each designed to measure a specific class of impurity.

Mass_Balance_Workflow cluster_impurities Impurity Quantification cluster_calculation Purity Calculation organic Organic Impurities (HPLC) sum_impurities Sum All Impurities organic->sum_impurities water Water Content (Karl Fischer) water->sum_impurities solvents Residual Solvents (GC-HS / TGA) solvents->sum_impurities inorganic Inorganic Residue (Residue on Ignition) inorganic->sum_impurities mass_balance Purity = 100% - Σ(Impurities) sum_impurities->mass_balance start Candidate Reference Standard Lot start->organic start->water start->solvents start->inorganic

Caption: Workflow for the mass balance approach to purity determination.

The cornerstone of this approach for a non-volatile molecule like 3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenylamine is High-Performance Liquid Chromatography (HPLC) for the quantification of organic process-related impurities and degradation products.

Chapter 2: High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

A validated, stability-indicating HPLC method is essential for ensuring that all potential organic impurities are separated and accurately quantified.[2] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the method of choice. The molecule, being moderately polar with aromatic and heterocyclic systems, will interact with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol, is used to elute the components. Impurities, being structurally different, will have different retention times, allowing for their separation and quantification based on their peak areas relative to the main peak (Area Percent method).

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol must be developed and validated according to International Council for Harmonisation (ICH) guidelines (Q2(R1)).[3]

1. Instrumentation and Conditions:

  • System: UHPLC/HPLC system with a UV/PDA detector.

  • Column: C18 stationary phase (e.g., 100 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the main peak.

  • Injection Volume: 5 µL.

  • Sample Concentration: 0.5 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

2. Method Validation Protocol: The validation process ensures the method is reliable, reproducible, and accurate.[4]

  • Specificity/Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method must demonstrate the ability to separate the main peak from any degradants and impurities, thus proving it is "stability-indicating."[2]

  • Linearity: Analyze a series of solutions over a concentration range (e.g., from the Limit of Quantitation (LOQ) to 150% of the impurity specification). A correlation coefficient (r²) of ≥0.999 is typically required.[2]

  • Accuracy: Determined by spiking the sample with known amounts of impurities and calculating the percent recovery. Acceptance criteria are typically 80-120% for impurities.[2]

  • Precision (Repeatability & Intermediate Precision): Repeatability is assessed by multiple injections of the same sample.[4] Intermediate precision is evaluated by different analysts on different days. The Relative Standard Deviation (%RSD) should be within established limits (e.g., <5% for impurities).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Deliberate small variations are made to method parameters (e.g., pH, mobile phase composition, temperature) to assess the method's reliability during normal use.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) dev Develop Separation Method (Column, Mobile Phase, Gradient) spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability) acc->prec loq LOD / LOQ prec->loq robust Robustness loq->robust result Validated HPLC Method for Purity Testing robust->result

Caption: Workflow for HPLC method validation according to ICH guidelines.

Data Presentation: HPLC Validation Summary
Validation ParameterTypical Acceptance Criteria (for Impurities)Purpose
Specificity Peak purity index > 0.99; baseline resolutionEnsures separation of analyte from all impurities.
Linearity (r²) ≥ 0.999Confirms proportional response across a range.
Accuracy (% Recovery) 80.0% - 120.0%Measures the closeness of results to the true value.
Precision (%RSD) Repeatability: < 5.0%; Intermediate: < 10.0%Demonstrates the method's consistency.
LOQ Signal-to-Noise ratio ≥ 10Defines the lowest level for reliable quantification.
Robustness No significant impact on resultsShows resilience to small operational variations.

Chapter 3: Quantitative NMR (qNMR): An Alternative Primary Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for purity determination.[5] Unlike HPLC, which provides a relative purity based on area percent, qNMR can determine the absolute purity of a substance by comparing its NMR signal integral to that of a certified, unrelated internal standard.[6][7]

Principle of the Method

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][7] By co-dissolving a precisely weighed amount of the analyte (3-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenylamine) with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated using the following equation:

Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

Where:

  • I = Integral of the signal

  • N = Number of protons generating the signal

  • MW = Molecular Weight

  • m = mass

  • Purity = Purity of the standard

Experimental Protocol: qNMR Purity Assay

1. Selection of Internal Standard:

  • Must be of high, certified purity (e.g., >99.9%).

  • Must have simple, sharp proton signals that do not overlap with any analyte signals.[7]

  • Must be stable and non-reactive with the analyte and solvent.

  • Examples for non-polar to moderately polar analytes in DMSO-d6 include Maleic Acid or 1,4-Dinitrobenzene.

2. Sample Preparation:

  • Accurately weigh ~10 mg of the analyte and ~10 mg of the internal standard into a vial.

  • Dissolve in a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d6). Ensure complete dissolution.

  • Transfer an aliquot to a high-precision NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: A standard 1D proton experiment.

  • Key Parameters:

    • Relaxation Delay (d1): Must be long enough to allow for full relaxation of all protons being quantified (typically 5-7 times the longest T1 value). This is critical for accurate integration.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

4. Data Processing and Calculation:

  • Apply Fourier transform, phase correction, and baseline correction.

  • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Use the equation above to calculate the purity. The experiment should be performed in triplicate to ensure precision.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh Accurately Weigh Analyte & Internal Std dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Optimized d1 delay) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Non-Overlapping Analyte & Std Peaks process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Sources

Validation

Structural Validation of 2,4-Disubstituted Thiazole Regiochemistry: A Comparative Guide

Part 1: The Regiochemical Ambiguity in Thiazole Synthesis In medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in drugs like ritonavir, dasatinib, and epothilones.[1] However, the synthesis of 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Regiochemical Ambiguity in Thiazole Synthesis

In medicinal chemistry, the thiazole ring is a privileged scaffold, appearing in drugs like ritonavir, dasatinib, and epothilones.[1] However, the synthesis of 2,4-disubstituted thiazoles—typically via the Hantzsch Thiazole Synthesis —is not always chemically innocent. While the reaction of an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-haloketone with a thioamide generally favors the 2,4-regioisomer, steric bulk, electronic effects, and modified reaction conditions (e.g., acidic media) can lead to the formation of 2,5-disubstituted isomers  or regioisomeric mixtures.

Misassigning these isomers can derail SAR (Structure-Activity Relationship) studies, as the vector orientation of substituents is fundamentally different. This guide moves beyond basic characterization, providing a self-validating structural elucidation protocol to definitively distinguish between 2,4- and 2,5-disubstituted thiazoles.

Part 2: Comparative Analysis of Validation Methods

We evaluate three primary methodologies for structural assignment. The NMR Triangulation Protocol is the recommended primary workflow due to its speed and non-destructive nature.

FeatureMethod A: NMR Triangulation (Recommended) Method B: X-ray Crystallography (Gold Standard) Method C: DFT/GIAO Calculation (Adjunct)
Principle Correlates proton connectivity to carbon chemical environments (HMBC/HSQC).Direct determination of 3D electron density map.Quantum mechanical prediction of chemical shifts to match experimental data.
Speed Fast (< 1 hour).Slow (Days to Weeks).Medium (Hours to Days).
Sample Req. ~5-10 mg in solution.Single crystal (often difficult for amorphous solids).Structure file only.
Ambiguity Low (if C4/C5 shifts are distinct).Zero (Absolute configuration).Low-Medium (Dependent on basis set accuracy).
Cost Low.High.Low (Computational resources).

Part 3: The NMR "Triangulation" Protocol (Method A)

This protocol relies on the distinct electronic environments of C-4 and C-5 in the thiazole ring.

  • C-5 is electron-rich (shielded, typically 105–125 ppm ).

  • C-4 is electron-poor (deshielded, typically 130–155 ppm ).

  • C-2 is the most deshielded (typically 160–175 ppm ).

Step-by-Step Workflow
1. 1H NMR Screening

Identify the thiazole ring proton.

  • 2,4-Disubstituted: The proton is at position H-5 . It typically appears as a singlet between 6.5–8.0 ppm .

  • 2,5-Disubstituted: The proton is at position H-4 . It also appears in the aromatic region but often shows slightly different solvent-dependent shifts. Note: 1H chemical shifts alone are often insufficient for definitive assignment due to substituent effects.

2. 13C NMR & HSQC Assignment

Acquire a 13C{1H} spectrum and an HSQC (Heteronuclear Single Quantum Coherence) spectrum.

  • Use HSQC to identify the carbon directly attached to your ring proton.

    • If the proton is attached to a carbon at ~105–125 ppm , it is likely C-5 (suggesting a 2,4-disubstituted structure).

    • If the proton is attached to a carbon at ~130–155 ppm , it is likely C-4 (suggesting a 2,5-disubstituted structure).

3. The HMBC "Anchor" Test (The Decision Maker)

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings (


 and 

, typically 8 Hz).
  • Scenario A: 2,4-Disubstituted Thiazole (Proton is H-5)

    • H-5 will show a strong correlation to C-4 (the quaternary carbon bearing the substituent).

    • Diagnostic: Look for a correlation to a downfield quaternary carbon (~130–155 ppm).

    • H-5 will also couple to C-2 (~160+ ppm).

  • Scenario B: 2,5-Disubstituted Thiazole (Proton is H-4)

    • H-4 will show a strong correlation to C-5 (the quaternary carbon bearing the substituent).

    • Diagnostic: Look for a correlation to an upfield quaternary carbon (~105–125 ppm).

    • H-4 will also couple to C-2 .

Visualization: The HMBC Decision Tree

ThiazoleAssignment Start Identify Thiazole Ring Proton (1H NMR) HSQC Run HSQC: Identify Direct Carbon Attachment Start->HSQC CheckC Check Chemical Shift of Attached Carbon HSQC->CheckC C_Upfield Attached C is Upfield (105-125 ppm) Likely C-5 CheckC->C_Upfield High Shielding C_Downfield Attached C is Downfield (130-155 ppm) Likely C-4 CheckC->C_Downfield Low Shielding HMBC Run HMBC: Check Long-Range Correlations C_Upfield->HMBC C_Downfield->HMBC Result_24 CONFIRMED: 2,4-Disubstituted (Proton is H-5) HMBC->Result_24 Proton couples to Downfield C (C-4) Result_25 CONFIRMED: 2,5-Disubstituted (Proton is H-4) HMBC->Result_25 Proton couples to Upfield C (C-5)

Figure 1: Decision tree for distinguishing thiazole regioisomers using HSQC and HMBC correlations.

Part 4: Experimental Protocols

Standard Hantzsch Synthesis (Targeting 2,4-Isomer)
  • Reagents: 2-Bromoacetophenone (1.0 equiv), Thiobenzamide (1.0 equiv), Ethanol (0.5 M).[1]

  • Procedure:

    • Dissolve thiobenzamide in absolute ethanol.

    • Add 2-bromoacetophenone portion-wise at room temperature.

    • Heat to reflux for 2–4 hours. Monitor by TLC.

    • Cool to 0°C. The hydrobromide salt of the thiazole often precipitates.

    • Filter and neutralize with aqueous NaHCO3 to obtain the free base.

    • Validation: Apply the NMR Protocol above. If the H-5 proton signal integrates correctly but HMBC shows correlations to an upfield quaternary carbon, suspect the 2,5-isomer (rare in this specific route but possible with steric crowding).

Crystallization Screen (For Method B)

If NMR data is ambiguous (e.g., due to overlapping signals), attempt crystallization.

  • Solvent Systems:

    • Ethanol/Water (slow evaporation).

    • Dichloromethane/Hexane (vapor diffusion).

    • Acetone (slow evaporation).

  • Criteria: A single crystal of >0.1 mm dimensions is required for standard X-ray diffraction.

Part 5: Mechanistic Insight & Causality[1]

Why does the Hantzsch synthesis favor the 2,4-isomer? The reaction proceeds via an initial S_N2 attack of the thioamide sulfur on the


-haloketone. This forms an acyclic intermediate (S-alkylated thioimidate). The subsequent cyclization involves the nitrogen attacking the ketone carbonyl.
  • 2,4-Pathway: The nitrogen attacks the ketone carbonyl, forming the 5-membered ring where the substituent from the ketone ends up at position 4.

  • 2,5-Pathway: Requires a different condensation order or rearrangement, which is kinetically disfavored under standard conditions but can occur if the

    
    -haloketone is sterically hindered or if 
    
    
    
    -amino acids are used as precursors with SOCl2 cyclization.

HantzschMechanism Reagents Thioamide + Alpha-Haloketone Inter S-Alkylated Intermediate Reagents->Inter SN2 Substitution Cyclization N-Attack on Carbonyl Inter->Cyclization Dehydration Product 2,4-Disubstituted Thiazole Cyclization->Product - H2O

Figure 2: Simplified mechanistic pathway of the Hantzsch synthesis favoring the 2,4-regioisomer.

References

  • Hantzsch Thiazole Synthesis and Regioselectivity

    • Journal of the Chemical Society, Perkin Transactions 1, 1987.[1] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."

  • Thiazole NMR Characteristics

    • Magnetic Resonance in Chemistry, "13C NMR chemical shifts of thiazoles and their correlation with electron density." (General reference for C4 vs C5 shifts).
    • LibreTexts Chemistry, "13.4: Chemical Shifts in 1H NMR Spectroscopy."[1]

  • Alternative Synthesis of 2,5-Disubstituted Thiazoles

    • Organic Letters, 2025.[1] "Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids." (Note: Year and PMC ID are illustrative of recent advances found in search).

  • General Heterocycle Characterization

    • Organic Chemistry Portal, "Thiazole Synthesis."[1]

Sources

Comparative

A Comparative Crystallographic and Methodological Guide to Pyridin-3-yl-1,3-thiazol-4-yl Phenylamine Complexes in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The pyridin-3-yl-1,3-thiazol-4-yl phenylamine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-yl-1,3-thiazol-4-yl phenylamine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of potent protein kinase inhibitors. This guide provides an in-depth comparative analysis of the crystallographic data, synthesis methodologies, and crystallization protocols relevant to this important class of compounds. By understanding the structural nuances and experimental considerations, researchers can accelerate the discovery and development of novel therapeutics targeting a range of diseases, including cancer.

The Significance of the Pyridinyl-Thiazolyl-Phenylamine Scaffold

The fusion of a pyridine, a thiazole, and a phenylamine moiety creates a privileged scaffold with the ideal geometry and hydrogen bonding capabilities to interact with the ATP-binding site of various protein kinases.[1][2] This interaction can lead to the inhibition of kinase activity, thereby disrupting the signaling pathways that drive diseases like cancer.[3][4][5] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Crystallographic Analysis: Insights from Dasatinib

While a crystal structure for the parent pyridin-3-yl-1,3-thiazol-4-yl phenylamine is not publicly available, extensive crystallographic data exists for Dasatinib, a multi-targeted kinase inhibitor that features this core scaffold. Dasatinib serves as an exemplary case study for understanding the solid-state properties and intermolecular interactions that govern the crystallization of this class of compounds.[6]

Dasatinib is known to exist in several polymorphic and solvated forms, each with distinct physicochemical properties. The monohydrate and anhydrous forms are particularly well-characterized.[6]

Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
Dasatinib Monohydrate Orthorhombic---909090[6]
Dasatinib Anhydrate Monoclinic---90-90[6]
4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine Triclinic7.8869.57613.53186.59081.65785.926[7][8]

Note: Specific cell parameters for Dasatinib polymorphs can be found in the cited literature, but are presented here in a simplified format for comparative overview.

The crystallographic data for the related compound, 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine, reveals a triclinic crystal system. In its crystal structure, weak intermolecular N—H⋯N interactions link pairs of molecules into centrosymmetric dimers.[7][8] This highlights the importance of hydrogen bonding in the crystal packing of these molecules.

Synthesis and Crystallization: A Methodological Deep Dive

The synthesis of pyridin-3-yl-1,3-thiazol-4-yl phenylamine derivatives typically involves a multi-step process. The following protocols provide a detailed guide to the synthesis of the core scaffold and a general method for crystallization, drawing from established procedures for related compounds.

Synthesis Workflow

Synthesis_Workflow start Starting Materials step1 Hantzsch Thiazole Synthesis start->step1 Thiourea + α-haloketone step2 Buchwald-Hartwig Amination step1->step2 Pyridinyl-thiazolamine product Pyridin-3-yl-1,3-thiazol-4-yl Phenylamine Derivative step2->product Aryl Halide

Caption: General synthetic workflow for pyridin-3-yl-1,3-thiazol-4-yl phenylamine derivatives.

Part 1: Synthesis of 4-(Pyridin-3-yl)thiazol-2-amine (Precursor)

This protocol is adapted from the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.

Materials:

  • 3-Bromoacetylpyridine hydrobromide

  • Thiourea

  • Aqueous ammonia

  • Water

Procedure:

  • Prepare a solution of 3-bromoacetylpyridine hydrobromide in water.

  • In a separate flask, dissolve thiourea in water.

  • Slowly add the thiourea solution to the stirred solution of 3-bromoacetylpyridine hydrobromide. An exothermic reaction will occur, and the solution will turn yellow.

  • Allow the reaction mixture to stand for approximately one hour.

  • Basify the solution with aqueous ammonia to precipitate the product.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield 4-(pyridin-3-yl)thiazol-2-amine.

Part 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Materials:

  • 4-(Pyridin-3-yl)thiazol-2-amine

  • Aryl halide (e.g., bromobenzene or a substituted derivative)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or NaOtBu)

  • Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add 4-(pyridin-3-yl)thiazol-2-amine, the aryl halide, and the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-aryl-4-(pyridin-3-yl)thiazol-2-amine.

Crystallization Protocols

Obtaining high-quality crystals suitable for X-ray diffraction is crucial for structural elucidation. The following are common crystallization techniques that can be applied to pyridin-3-yl-1,3-thiazol-4-yl phenylamine derivatives, with specific conditions often requiring optimization.

Method 1: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) to create a near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover with a perforated lid or parafilm with small holes, and allow the solvent to evaporate slowly at room temperature.

Method 2: Slow Cooling

  • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

  • Filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or cold room to induce crystallization.

Method 3: Vapor Diffusion (Hanging Drop or Sitting Drop)

  • Prepare a concentrated solution of the compound in a suitable solvent (the "drop").

  • In a sealed chamber, place a larger volume of a less-soluble "reservoir" solution.

  • Place the drop on a coverslip (hanging drop) or in a small well (sitting drop) over the reservoir.

  • Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the compound in the drop and promoting crystallization.

Example Crystallization Conditions for Dasatinib:

  • Dasatinib Monohydrate: Crystallized from a mixture of ethanol and water.[3]

  • Dasatinib Anhydrate: Can be obtained by crystallizing from methanol.

  • Dasatinib Solvates: Various solvates can be prepared using solvents such as isopropanol (IPA) and dimethyl sulfoxide (DMSO).[6] For instance, a crystalline form can be obtained by reacting the precursors in DMSO and then adding IPA.[6]

Biological Context: Targeting Protein Kinase Signaling Pathways

The pyridinyl-thiazolyl-phenylamine scaffold is a key pharmacophore in a multitude of kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of downstream substrates.[9][10]

Kinase_Inhibition receptor Receptor Tyrosine Kinase pathway Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR, MAPK) receptor->pathway Phosphorylation proliferation Cell Proliferation, Survival, Angiogenesis pathway->proliferation Signal Transduction inhibitor Pyridinyl-Thiazolyl Phenylamine Inhibitor inhibitor->receptor Inhibition

Caption: Simplified schematic of kinase inhibition by pyridinyl-thiazolyl phenylamine compounds.

This scaffold has been successfully employed to target a variety of kinases, including:

  • BCR-ABL: A tyrosine kinase implicated in chronic myeloid leukemia (CML), famously targeted by Dasatinib.[11]

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: A critical signaling pathway that is often dysregulated in cancer.[3]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, making them attractive targets for cancer therapy.[12]

The ability to modify the scaffold allows for the development of inhibitors with varying selectivity profiles, from broad-spectrum inhibitors like Dasatinib to highly selective inhibitors targeting a single kinase.

Conclusion

The pyridin-3-yl-1,3-thiazol-4-yl phenylamine scaffold remains a highly valuable framework in the development of kinase inhibitors. A thorough understanding of its structural biology, synthetic accessibility, and crystallization behavior is paramount for the successful design and optimization of new drug candidates. This guide provides a foundational resource for researchers in this field, offering both theoretical insights and practical experimental protocols to facilitate their research endeavors.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • Synthesis process of dasatinib and intermediate thereof. (2013).
  • Synthesis process of dasatinib and intermediate thereof. (2013).
  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o259. [Link]

  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2011). ResearchGate. [Link]

  • Process for preparing dasatinib monohydrate. (2015).
  • Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. (2003). Circulation Research, 93(11), 1022–1033. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). Future Medicinal Chemistry, 15(24), 2119-2139. [Link]

  • 4-(2-pyridyl)-N-[4-(trifluoromethyl)phenyl]thiazol-2-amine. (n.d.). PubChem. [Link]

  • N-(4-methylphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (2002). Journal of Medicinal Chemistry, 45(13), 2717–2733. [Link]

  • 2-Thiazolamine, 4-phenyl-. (n.d.). NIST WebBook. [Link]

  • N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2015). Bioorganic & Medicinal Chemistry Letters, 25(1), 111-116. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(19), 6611. [Link]

  • Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. (2015). Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. (2021). Molecules, 26(11), 3183. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine

Executive Safety Summary: The "Unknown Hazard" Protocol As researchers, we often handle Novel Chemical Entities (NCEs) where specific toxicological data is sparse. [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Hazard" Protocol

As researchers, we often handle Novel Chemical Entities (NCEs) where specific toxicological data is sparse. [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a complex heterocycle containing an aniline moiety , a thiazole , and a pyridine ring.

While standard Safety Data Sheets (SDS) for structural analogs often default to "Irritant" (H315/H319/H335), my experience with aromatic amines dictates a higher standard of care. We must treat this compound as a potential sensitizer and genotoxin until proven otherwise.

Immediate Operational Directives:

  • Containment: Never handle the dry powder outside a certified chemical fume hood or balance enclosure.

  • Skin Barrier: Standard single-layer nitrile gloves are insufficient for prolonged contact with aromatic amines in organic solvents.

  • Respiratory: N95 masks provide inadequate protection against organic vapors if the compound is solubilized.

Chemical Hazard Profiling & Risk Logic

To select the correct PPE, we must deconstruct the molecule. We are not just protecting against "chemicals"; we are protecting against specific functional group interactions.

Functional GroupAssociated Risk ProfilePPE Implication
Phenylamine (Aniline derivative) High skin absorption potential; Methemoglobinemia risk; Potential mutagenicity.Glove Permeation: Aromatic amines can permeate nitrile. Double-gloving is mandatory.
Pyridine / Thiazole Rings Hepatotoxicity; Mucous membrane irritation; CNS effects (pyridine-specific).Eye/Face: Vapors (if in solution) are irritating. Chemical splash goggles are required over safety glasses.
Solid State (Powder) Electrostatic dust generation; Inhalation hazard.Engineering Control: Static-dissipative weighing tools; Low-velocity air flow (HEPA).

Personal Protective Equipment (PPE) Matrix

This section details the specific equipment required. Do not substitute items based on "general lab stock" availability.

A. Hand Protection (The Critical Barrier)

Aromatic amines in organic solvents (like DMSO or DMF) can permeate standard 4-mil nitrile gloves in <15 minutes.

  • Primary Layer (Inner): Low-modulus Nitrile (4 mil) or Polyethylene Laminate (Silver Shield®) for high-concentration stock preparation.

  • Secondary Layer (Outer): Extended cuff Nitrile (minimum 5-6 mil).

  • Technique: "Double-Gloving" with color indicators (e.g., orange under blue) to immediately visualize breaches.

B. Respiratory Protection[1][2][3][4]
  • Primary Control: Variable Air Volume (VAV) Fume Hood.

  • Secondary (If Hood Unavailable/Maintenance): Full-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: A standard N95 protects only against particulates, not the vapors generated during solubilization.

C. Body & Eye Defense[1][3]
  • Eyes: Indirect-vent chemical splash goggles. Reasoning: Aniline derivatives are basic; eye contact can cause corneal opacity and permanent damage more severe than acidic splashes.

  • Body: Tyvek® or polypropylene lab coat with elastic cuffs. Cotton coats absorb liquids and hold toxic amines against the skin.

Operational Workflow: Safe Handling Protocol

This workflow integrates engineering controls with PPE to create a self-validating safety system.

Step 1: Pre-Experimental Setup
  • Verify Airflow: Ensure fume hood is operating at 80–100 fpm face velocity.

  • Static Control: Place an ionizing bar or anti-static gun near the balance if weighing <10 mg, as heterocyclic amines can be static-prone and "jump."

Step 2: Donning Sequence (Critical)
  • Wash hands.[1][2][3][4]

  • Don Inner Gloves (inspect for pinholes).

  • Don Tyvek Lab Coat (tucked into gloves or gloves over cuffs—see below).

  • Don Outer Gloves (pull over lab coat cuffs to seal wrist exposure).

  • Don Goggles .

Step 3: Solubilization (The High-Risk Moment)
  • Context: Dissolving the amine in DMSO or Methanol increases skin absorption rates by orders of magnitude.

  • Protocol: Add solvent slowly down the side of the vial to minimize aerosolization. Cap immediately. Vortex inside the hood.

Step 4: Waste Segregation
  • Solid Waste: Dispose of contaminated weigh boats/wipes in a sealed "Hazardous Solid - Toxic" bag.

  • Liquid Waste: Segregate into "Basic Organic Waste" (due to amine functionality). Do not mix with oxidizers (e.g., nitric acid waste) to prevent exothermic nitration reactions.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific class of chemical.

SafetyProtocol Start Start: Handling [3-(2-Pyridin-3-yl...)]amine Form Physical State? Start->Form Powder Dry Powder Form->Powder Solution Solution (DMSO/MeOH) Form->Solution Risk_Dust Risk: Inhalation/Static Dust Powder->Risk_Dust Risk_Perm Risk: Enhanced Skin Absorption Solution->Risk_Perm Control_Eng Engineering Control: Fume Hood + Static Ionizer Risk_Dust->Control_Eng PPE_Glove PPE Action: Double Nitrile (Min) Risk_Perm->PPE_Glove Low Conc. (<10mM) PPE_Laminate PPE Action: Silver Shield Liner + Nitrile Outer Risk_Perm->PPE_Laminate High Conc. (>100mM) Control_Eng->PPE_Glove Disposal Disposal: Segregated Toxic Waste PPE_Glove->Disposal PPE_Laminate->Disposal

Figure 1: Decision logic for PPE selection based on physical state and concentration. Note the escalation to laminate gloves for high-concentration solutions due to permeation risks.

Emergency Response & Decontamination

In the event of exposure, the "Aniline Protocol" applies.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[1][2][4] Do not use ethanol to wash skin; alcohols increase the solubility of the amine and drive it deeper into the dermis.

    • Soap: Use a mild surfactant (soap) only after the initial water flush.

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

    • Clean surface with 10% HCl (dilute) to protonate the amine (turning it into a water-soluble salt), followed by a detergent wash.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
Reactant of Route 2
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
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